Iodofenphos
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dichloro-4-iodophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2IO3PS/c1-12-15(16,13-2)14-8-4-5(9)7(11)3-6(8)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVLUOAHQIVABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC(=C(C=C1Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2IO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040278 | |
| Record name | Iodenphos | |
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Molecular Weight |
413.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid or white solid; mp = 72-73 or 75 deg C; [Merck Index] Solid; [SAX] Solid; [MSDSonline] | |
| Record name | Iodofenphos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
AT 20 °C: <2 MG/L WATER; 450 G/L ACETONE, TOLUENE; 810 G/L DICHLOROMETHANE; 30 G/L METHANOL, OCTAN-1-OL, AT 20 °C: BENZENE 61%; ISOPROPANOL 23%, HEXANE 3.3%, Soluble in acetone, xylene. Slightly soluble in alcohol, soluble in water | |
| Record name | IODOFENPHOS | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.0 gm/cu cm @ 20 °C | |
| Record name | IODOFENPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000082 [mmHg], 8.25X10-7 mm Hg at 20 °C | |
| Record name | Iodofenphos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5639 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | IODOFENPHOS | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS CRYSTALS, CRYSTALLINE POWDER, Pale yellow oil, solidifies to crystals | |
CAS No. |
18181-70-9 | |
| Record name | Iodofenphos | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iodofenphos [BAN] | |
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| Record name | Iodenphos | |
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| Record name | Iodofenphos | |
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| Record name | IODOFENPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | IODOFENPHOS | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
72-73 °C | |
| Record name | IODOFENPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Iodofenphos: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodofenphos is an organophosphate insecticide and acaricide known for its efficacy against a range of public health and agricultural pests. As an inhibitor of acetylcholinesterase, its mechanism of action is well-characterized, leading to neurotoxicity in target organisms. This technical guide provides an in-depth overview of the chemical structure, physicochemical and toxicological properties, environmental fate, and relevant experimental methodologies of this compound. All quantitative data are summarized in structured tables for ease of reference. Furthermore, this guide includes a diagrammatic representation of its primary signaling pathway and outlines key experimental workflows.
Chemical Structure and Identification
This compound, chemically known as O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate, is an organothiophosphate compound.[1][2] Its structure is characterized by a dichlorinated and iodinated phenyl group attached to a dimethyl phosphorothioate moiety.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2,5-dichloro-4-iodophenoxy)-dimethoxy-sulfanylidene-λ⁵-phosphane[1] |
| CAS Number | 18181-70-9[1] |
| Molecular Formula | C₈H₈Cl₂IO₃PS[1] |
| Molecular Weight | 413.00 g/mol |
| SMILES | COP(=S)(OC)OC1=CC(=C(C=C1Cl)I)Cl |
| InChI | InChI=1S/C8H8Cl2IO3PS/c1-12-15(16,13-2)14-8-4-5(9)7(11)3-6(8)10/h3-4H,1-2H3 |
| Synonyms | Jodfenphos, Alfacron, Nuvanol N, C 9491 |
Physicochemical Properties
The physical and chemical characteristics of this compound influence its environmental behavior and biological availability. It is a white crystalline solid with a mild odor. Its low water solubility and high octanol-water partition coefficient indicate a potential for bioaccumulation.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 72-73 °C |
| Boiling Point | 30.1 °C |
| Water Solubility | <2 mg/L at 20 °C |
| Solubility in Organic Solvents (at 20 °C) | Acetone: 450 g/L, Toluene: 450 g/L, Dichloromethane: 810 g/L, Methanol: 30 g/L, Octan-1-ol: 30 g/L |
| Vapor Pressure | 8.25 x 10⁻⁷ mm Hg at 20 °C |
| Octanol-Water Partition Coefficient (log Kow) | 5.51 |
Toxicological Profile
The primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.
Table 3: Acute Toxicity of this compound
| Species | Route of Administration | LD50 / LC50 |
| Rat | Oral | 2330 mg/kg |
| Mouse | Oral | 3000 mg/kg |
| Rat | Dermal | >2000 mg/kg |
| Rat | Inhalation (6 hours) | >246 mg/m³ |
Environmental Fate and Metabolism
This compound is subject to degradation in the environment through various pathways, including photolysis and microbial degradation. In soil and water, the primary degradation product is 2,5-dichloro-4-iodophenol, formed by the cleavage of the P-O-aryl linkage.
Under illuminated conditions, the half-life of this compound in rainwater is approximately 0.4 days, while in non-illuminated rainwater, it extends to 1.9 days. In soil, the half-life is about 70.5 days with illumination and 85.1 days in the dark.
Metabolism studies in rats have shown that over 80% of an administered dose is eliminated in the urine within 24 hours. Identified metabolites in rat urine include iodofenoxon, desmethyl iodofenoxon, mono- and di-methyl phosphoric acid, phosphoric acid, and dimethyl phosphorothioic acid. In goats, 4-iodophenol has been detected as a urinary metabolite. When injected into tomato plants, the oxygen analog of this compound, iodofenoxon, has been detected in the leaves.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the targeted esterification of 2,5-dichloro-4-iodophenol sodium salt with O,O-dimethylthiophosphoryl chloride.
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Reaction: The reaction is typically carried out in an organic solvent such as dichloromethane or benzene.
-
Conditions: The reaction mixture is maintained under controlled temperature and stirring.
-
Purification: Following the reaction, the product is purified through a series of steps including filtration, solvent extraction, and crystallization to yield this compound.
Analytical Methods for Determination
The determination of this compound residues in various matrices is commonly performed using gas chromatography (GC).
-
Sample Preparation: A common procedure for soil and water samples involves extraction with an organic solvent like acetone or acetonitrile, followed by a clean-up step using techniques such as solid-phase extraction (SPE) with silica gel or Florisil.
-
Gas Chromatography (GC): The extract is then analyzed by GC.
-
Detectors: A flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) are often used for their sensitivity and selectivity towards phosphorus-containing compounds. Mass spectrometry (MS) can also be coupled with GC for definitive identification and quantification.
-
Columns: Capillary columns, such as those with a 5% phenyl polysiloxane phase, are suitable for separating this compound from other components in the sample.
-
In Vitro Acetylcholinesterase Inhibition Assay
The inhibitory potential of this compound on acetylcholinesterase can be assessed using an in vitro colorimetric assay based on the Ellman method.
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Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare solutions of AChE, the test compound (this compound) at various concentrations, the substrate (acetylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, pre-incubate the enzyme with the inhibitor (this compound) for a specific period.
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Initiate the reaction by adding the substrate and DTNB.
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Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
Signaling Pathway and Experimental Workflow
The primary mode of action of this compound is the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.
Caption: Inhibition of Acetylcholinesterase by this compound.
The following diagram illustrates a general workflow for the analysis of this compound residues in environmental samples.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Iodofenphos
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodofenphos, an organothiophosphate insecticide, is synthesized through a multi-step process culminating in the esterification of a thiophosphoryl chloride with a substituted phenol. This guide provides a detailed overview of the manufacturing process, including the synthesis of key precursors, a comprehensive experimental protocol, and a summary of its physicochemical properties. Furthermore, it elucidates the mechanism of action of this compound as an acetylcholinesterase inhibitor through a detailed signaling pathway diagram. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of organophosphate compounds.
Introduction
This compound, with the chemical name O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate, is an organophosphate insecticide and acaricide.[1] It functions as a contact and stomach poison with a long-lasting effect. The primary mechanism of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects and mammals.[2] Understanding the synthesis and manufacturing process of this compound is crucial for its production, for the development of related compounds, and for assessing its environmental and toxicological impact.
Synthesis and Manufacturing Process
The synthesis of this compound is a two-stage process that involves the preparation of two key precursors, followed by their reaction to form the final product. The overall reaction scheme is depicted below:
Overall Reaction:
The two primary precursors are:
-
O,O-dimethylthiophosphoryl chloride ((CH₃O)₂P(S)Cl)
-
Sodium 2,5-dichloro-4-iodophenoxide (NaOC₆H₂Cl₂I) , derived from 2,5-dichloro-4-iodophenol.
The final step is an esterification reaction where these two precursors react to form this compound.
Synthesis of Precursors
O,O-dimethylthiophosphoryl chloride is a key intermediate in the production of many organophosphorus pesticides. A common method for its synthesis involves the reaction of phosphorus trichloride with anhydrous methanol, followed by sulfurization.[3]
Reaction Scheme:
-
PCl₃ + 3CH₃OH → P(OCH₃)₃ + 3HCl
-
P(OCH₃)₃ + PCl₃ → 3 (CH₃O)₂PCl
-
(CH₃O)₂PCl + S → (CH₃O)₂P(S)Cl
Experimental Protocol (General Procedure):
A detailed experimental protocol for the synthesis of O,O-dimethylthiophosphoryl chloride is outlined in various patents.[3][4] The general steps are as follows:
-
Formation of Trimethyl Phosphite: Phosphorus trichloride is reacted with anhydrous methanol in the presence of a solvent (e.g., benzene) and an acid scavenger (e.g., triethylamine) to produce trimethyl phosphite. The reaction is typically carried out at a controlled temperature.
-
Formation of Dimethyl Phosphorochloridite: The resulting trimethyl phosphite is then reacted with additional phosphorus trichloride to yield dimethyl phosphorochloridite. This reaction is generally performed at a temperature range of 20-100°C.
-
Sulfurization: Elemental sulfur is added to the dimethyl phosphorochloridite. The mixture is heated to induce the sulfurization reaction, which yields the final product, O,O-dimethylthiophosphoryl chloride.
-
Purification: The crude product is purified by distillation under reduced pressure.
The synthesis of 2,5-dichloro-4-iodophenol is a more complex procedure due to the specific substitution pattern required on the phenol ring. A plausible synthetic route involves the chlorination and subsequent iodination of a suitable phenol precursor.
Proposed Synthetic Pathway:
-
Chlorination of Phenol: Phenol can be chlorinated to produce 2,5-dichlorophenol. This can be achieved using various chlorinating agents, but selective synthesis of the 2,5-isomer can be challenging. One patented method involves the hydrolysis of 2,4,5-trichlorobenzenesulfonic acid.
-
Iodination of 2,5-dichlorophenol: The resulting 2,5-dichlorophenol is then iodinated to introduce the iodine atom at the 4-position. This can be achieved using an iodinating agent such as iodine monochloride or a mixture of iodine and an oxidizing agent.
Experimental Protocol (Proposed):
Detailed, publicly available protocols for the specific synthesis of 2,5-dichloro-4-iodophenol are scarce. The following is a proposed general procedure based on known chemical transformations of phenols:
-
Synthesis of 2,5-dichlorophenol: A method for preparing 2,5-dichlorophenol involves the hydrolysis of 2,5-dichloroaniline in the presence of an inorganic acid at high temperature and pressure. Alternatively, it can be prepared from 1,4-dichlorobenzene.
-
Iodination: The 2,5-dichlorophenol is dissolved in a suitable solvent (e.g., glacial acetic acid). An iodinating reagent, such as N-iodosuccinimide or iodine in the presence of an oxidizing agent (e.g., nitric acid), is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
Final Synthesis of this compound
The final step in the manufacturing of this compound is the esterification of O,O-dimethylthiophosphoryl chloride with the sodium salt of 2,5-dichloro-4-iodophenol.
Reaction Scheme:
Experimental Protocol:
-
Preparation of Sodium 2,5-dichloro-4-iodophenoxide: 2,5-dichloro-4-iodophenol is dissolved in a suitable organic solvent (e.g., benzene or dichloromethane). An equimolar amount of a base, such as sodium hydroxide or sodium methoxide, is added to form the sodium salt in situ.
-
Esterification: O,O-dimethylthiophosphoryl chloride is added dropwise to the solution of the sodium phenoxide at a controlled temperature, typically with stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Reaction Monitoring and Work-up: The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) until completion. Once the reaction is complete, the mixture is filtered to remove the precipitated sodium chloride.
-
Purification: The filtrate is then subjected to a series of purification steps, which may include solvent extraction, washing with water and brine, and drying over an anhydrous salt. The final product, this compound, is obtained after removal of the solvent and can be further purified by crystallization.
Quantitative Data
The following table summarizes some of the key quantitative data related to the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Synthesis | ||
| Typical Solvent | Dichloromethane, Benzene | |
| Reaction Type | Esterification | |
| Physicochemical Properties | ||
| Molecular Formula | C₈H₈Cl₂IO₃PS | |
| Molecular Weight | 413.00 g/mol | |
| Melting Point | 72-73 °C | PubChem |
| Water Solubility | < 2 mg/L at 20 °C | PubChem |
| Log P (octanol-water) | 5.51 | PubChem |
| Vapor Pressure | 8.25 x 10⁻⁷ mm Hg at 20 °C | ECHEMI |
| Density | 2.0 g/cm³ at 20 °C | ECHEMI |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.
The inhibition of AChE by this compound is an irreversible process involving the phosphorylation of a serine residue in the active site of the enzyme. This leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors, which results in paralysis and death of the insect.
Signaling Pathway Diagram
The following diagram illustrates the catalytic cycle of acetylcholinesterase and its inhibition by an organophosphate like this compound.
Caption: Catalytic cycle of acetylcholinesterase and its irreversible inhibition by this compound.
Conclusion
The synthesis of this compound is a well-established process in industrial organic chemistry, relying on the availability of key precursors. This guide provides a detailed framework for understanding this process, from the synthesis of the starting materials to the final esterification reaction. The provided experimental protocols, while generalized due to the proprietary nature of some industrial processes, offer a solid foundation for laboratory-scale synthesis and further research. The elucidation of its mechanism of action highlights the molecular basis of its insecticidal activity and provides a basis for the development of new and more selective pest control agents. It is imperative for researchers working with this compound to adhere to strict safety protocols due to its toxicity.
References
- 1. This compound | C8H8Cl2IO3PS | CID 28935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101486731A - Production method of O, O-dimethyl thiophosphoryl chloride - Google Patents [patents.google.com]
- 4. CN101830925A - Production process of O, O-dialkyl thiophosphoryl chloride - Google Patents [patents.google.com]
Iodofenphos CAS number and molecular formula
An In-Depth Technical Guide to Iodofenphos
Introduction
This compound is an organothiophosphate insecticide and acaricide.[1][2][3] It functions as a contact and stomach poison with a long-lasting residual effect.[1] Historically, it was utilized for controlling pests in stored products, public health applications, and on livestock to manage insects such as cockroaches, flies, fleas, and mosquitoes.[1] Chemically, it is classified as an organophosphate and an organothiophosphate insecticide. Due to its mechanism of action, it is a potent acetylcholinesterase inhibitor. The use of this compound is now considered obsolete in many regions.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for understanding its environmental fate, solubility, and interaction with biological systems.
| Property | Value | Reference(s) |
| CAS Registry Number | 18181-70-9 | |
| Molecular Formula | C₈H₈Cl₂IO₃PS | |
| IUPAC Name | O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate | |
| Molecular Weight | 413.00 g/mol | |
| Physical State | Pale yellow liquid or white crystalline solid, depending on purity. | |
| Melting Point | 72-73 °C | |
| Density | 2.0 g/cm³ at 20 °C | |
| Vapor Pressure | 8.25 x 10⁻⁷ mm Hg at 20 °C | |
| Water Solubility | <2 mg/L at 20 °C | |
| Solubility in Organics | Soluble in acetone (450 g/L), toluene (450 g/L), and dichloromethane (810 g/L). Slightly soluble in methanol and octan-1-ol. | |
| LogP (Octanol/Water) | 5.51 |
Synthesis and Manufacturing
This compound is produced synthetically through a targeted esterification process. The primary reaction involves the condensation of O,O-dimethylthiophosphoryl chloride with the sodium salt of 2,5-dichloro-4-iodophenol. This reaction is typically conducted in an organic solvent like benzene or dichloromethane under controlled temperature conditions to yield the final product.
Caption: Workflow for the chemical synthesis of this compound.
Mechanism of Action: Acetylcholinesterase Inhibition
Like other organophosphate insecticides, the primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.
This compound, particularly its oxon metabolite, phosphorylates the serine hydroxyl group at the active site of AChE. This inactivation of the enzyme leads to an accumulation of ACh in the synapse. The excess ACh results in the continuous and excessive stimulation of cholinergic receptors (both muscarinic and nicotinic), leading to neurotoxicity and ultimately the death of the target pest.
Caption: Signaling pathway showing AChE inhibition by this compound.
Toxicology
The acute toxicity of this compound has been evaluated in animal models. The following table summarizes key oral toxicity data.
| Species | Route | LD₅₀ Value | Reference(s) |
| Rat | Oral | 2330 mg/kg | |
| Mouse | Oral | 3000 mg/kg |
Metabolism and Environmental Degradation
When administered to rats, over 80% of an this compound dose was eliminated in the urine within 24 hours. The metabolism is extensive, with key metabolites including Iodofenoxon (the more toxic oxygen analog), desmethyl iodofenoxon, and various phosphoric and phosphorothioic acid derivatives.
In the environment, the primary degradation pathway involves the cleavage of the aryl ester bond, yielding 2,5-dichloro-4-iodophenol as the main degradation product.
References
An In-Depth Technical Guide to the Toxicological Profile and Safety of Iodofenphos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodofenphos is an organophosphate insecticide that has been used for the control of various insect pests. As with all organophosphorus compounds, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This guide provides a comprehensive overview of the toxicological profile of this compound, compiling available data on its acute, subchronic, and chronic toxicity, as well as its metabolism, genotoxicity, carcinogenicity, and effects on reproduction and development. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate |
| CAS Number | 18181-70-9 |
| Molecular Formula | C₈H₈Cl₂IO₃PS |
| Molecular Weight | 413.00 g/mol |
| Physical State | Colorless crystals or pale yellow oil that solidifies |
| Melting Point | 72-73 °C |
| Water Solubility | <2 mg/L at 20 °C |
| Log Kow (Octanol-Water Partition Coefficient) | 5.51 |
Toxicological Profile
The toxicological data for this compound are summarized in the following sections and tables.
Acute Toxicity
This compound exhibits moderate to low acute toxicity depending on the route of exposure. The available quantitative data are presented in the table below.
| Species | Route of Exposure | Endpoint | Value | Reference |
| Rat | Oral | LD₅₀ | 2330 mg/kg | [1] |
| Mouse | Oral | LD₅₀ | 3000 mg/kg | [1] |
| Rat | Dermal | LD₅₀ | >2000 mg/kg | [2] |
| Rat | Inhalation (6 hours) | LC₅₀ | >246 mg/m³ | [2] |
Subchronic and Chronic Toxicity
Data from subchronic and chronic toxicity studies are limited. A 91-day feeding study in rats and dogs indicated that the primary effect was cholinesterase inhibition, with no gross organ changes observed[2].
| Species | Study Duration | Route of Exposure | NOAEL | Effects Observed at LOAEL | Reference |
| Rat | 90 days | Oral (dietary) | Not Available | Cholinesterase inhibition | |
| Dog | 90 days | Oral (dietary) | Not Available | Cholinesterase inhibition | |
| Rat | 2 years | Oral (dietary) | Data Not Available | Data Not Available | |
| Mouse | 78 weeks | Oral (dietary) | Data Not Available | No evidence of increased tumor incidence |
Reproductive and Developmental Toxicity
| Species | Study Type | Route of Exposure | Maternal NOAEL | Developmental NOAEL | Key Findings | Reference |
| Rat | Two-Generation Reproduction | Oral | Data Not Available | Data Not Available | Data Not Available | |
| Rabbit | Developmental Toxicity | Oral | Data Not Available | Data Not Available | No evidence of teratogenicity reported in general literature |
Genotoxicity
Comprehensive genotoxicity data for this compound is not available in the reviewed literature. Standard genotoxicity tests include the Ames test for bacterial reverse mutation and in vivo micronucleus assays.
| Test System | Assay Type | Metabolic Activation | Result | Reference |
| Salmonella typhimurium | Ames Test | With and Without | Data Not Available | |
| Mouse | In vivo Micronucleus Assay | N/A | Data Not Available |
Carcinogenicity
Carcinogenicity studies in rats and mice have reportedly shown no evidence of an increased incidence of tumors. However, specific dose levels and detailed histopathological findings are not available in the reviewed literature.
Metabolism and Pharmacokinetics
Studies in rats have shown that this compound is rapidly absorbed and eliminated, primarily through urine. Over 80% of an administered dose was eliminated within 24 hours. The major metabolites identified in rat urine include Iodofenoxon, desmethyl Iodofenoxon, mono- & di-methyl phosphoric acid, phosphoric acid, and dimethyl phosphorothioic acid.
Mechanism of Action: Cholinesterase Inhibition
As an organophosphate insecticide, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions.
Inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synapse. This results in continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms affecting the nervous, muscular, and respiratory systems.
Experimental Protocols
Detailed experimental protocols for the toxicological studies of this compound are not publicly available. However, standard toxicity testing is generally conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for key toxicological studies.
Acute Oral Toxicity (Following OECD Guideline 423)
The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.
The study involves dosing sequential groups of three animals of a single sex (usually females) with the test substance at one of a series of fixed dose levels. The outcome of the first group determines the dose for the next group. The observation period is typically 14 days, during which mortality, clinical signs of toxicity, and body weight changes are recorded.
Subchronic Oral Toxicity (Following OECD Guideline 408)
This 90-day study in rodents is designed to provide information on the potential health hazards arising from repeated exposure to a substance.
-
Test System: Typically, Wistar or Sprague-Dawley rats.
-
Group Size: At least 10 males and 10 females per dose group.
-
Dose Levels: A control group and at least three dose levels.
-
Administration: The test substance is administered daily, usually mixed in the diet or drinking water, or by gavage.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination is performed on organs and tissues from the control and high-dose groups, and on any tissues with gross lesions from all groups.
Two-Generation Reproductive Toxicity (Following OECD Guideline 416)
This study is designed to evaluate the effects of a substance on male and female reproductive performance and on the offspring.
-
Test System: Typically rats.
-
Generations: Two generations (P and F1) are studied, with the F1 generation producing the F2 generation.
-
Dose Levels: A control group and at least three dose levels.
-
Administration: Continuous administration in the diet or drinking water, or by gavage.
-
Endpoints: Mating, fertility, gestation length, litter size, pup viability, growth, and development are assessed. Reproductive organs are examined histopathologically.
Prenatal Developmental Toxicity (Following OECD Guideline 414)
This study assesses the potential of a substance to cause adverse effects on the developing embryo and fetus.
-
Test System: Usually rats and rabbits.
-
Dose Levels: A control group and at least three dose levels.
-
Administration: The test substance is administered daily during the period of organogenesis.
-
Endpoints: Dams are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal malformations and variations.
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
This in vitro assay is used to detect gene mutations.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid.
-
Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.
In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
This in vivo assay detects damage to chromosomes or the mitotic apparatus.
-
Test System: Typically mice or rats.
-
Procedure: Animals are treated with the test substance, and bone marrow or peripheral blood is sampled.
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined. A significant increase in micronucleated cells indicates clastogenic or aneugenic activity.
Conclusion
References
An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Iodofenphos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of the organophosphorus insecticide, Iodofenphos. The document details its persistence in various environmental compartments, mobility, and the primary pathways of its breakdown, including hydrolysis, photolysis, and microbial degradation. Furthermore, it elucidates the metabolic pathways of this compound in mammalian and plant systems. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Visual diagrams generated using Graphviz illustrate signaling pathways and experimental workflows to facilitate a deeper understanding of the complex processes involved.
Environmental Persistence and Mobility
The environmental persistence of a pesticide is a critical factor in assessing its potential for long-term ecological impact. The mobility of a pesticide determines its potential to move from the application site and contaminate other environmental compartments, such as groundwater.
Persistence
The persistence of this compound is typically measured by its half-life (t½), the time it takes for 50% of the initial concentration to dissipate. The half-life of this compound varies significantly depending on the environmental matrix and conditions such as illumination and temperature.
In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 7 hours[1]. In aquatic environments, the degradation is more rapid under illuminated conditions, with a half-life of 0.4 days in rainwater exposed to artificial sunlight, compared to 1.9 days in the dark[1]. Soil persistence is considerably longer, with measured half-lives of 70.5 days in illuminated soil and 85.1 days in non-illuminated soil[1].
Mobility
The mobility of this compound in soil is largely governed by its sorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key indicator of this tendency. An estimated Koc of 24,000 suggests that this compound is immobile in soil[1]. This high Koc value indicates a strong adsorption to soil organic matter, which limits its potential for leaching into groundwater.
Bioconcentration
This compound has a high potential for bioconcentration in aquatic organisms. A measured bioconcentration factor (BCF) of 48,000 was reported in guppies, indicating a very high potential for accumulation in the fatty tissues of these organisms[1].
Quantitative Data Summary
The following tables summarize the key quantitative data related to the environmental fate of this compound.
Table 1: Half-life of this compound in Various Environmental Compartments
| Environmental Compartment | Condition | Half-life (t½) | Reference |
| Atmosphere (vapor phase) | Reaction with hydroxyl radicals | ~7 hours | |
| Rainwater | Illuminated (artificial sunlight) | 0.4 days | |
| Rainwater | Non-illuminated | 1.9 days | |
| Soil | Illuminated | 70.5 days | |
| Soil | Non-illuminated | 85.1 days |
Table 2: Soil Sorption and Bioconcentration of this compound
| Parameter | Value | Interpretation | Reference |
| Soil Organic Carbon Partition Coefficient (Koc) | ~24,000 | Immobile in soil | |
| Bioconcentration Factor (BCF) in Guppies | 48,000 | Very high bioconcentration potential |
Degradation Pathways
This compound degrades in the environment through a combination of abiotic and biotic processes. The primary degradation pathways are hydrolysis, photolysis, and microbial degradation. The main initial degradation product in both soil and water is 2,5-dichloro-4-iodophenol, formed by the cleavage of the aryl ester bond.
Abiotic Degradation
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of organophosphorus pesticides is significantly influenced by pH and temperature. This compound is relatively stable in neutral or weakly acidic or alkaline media but is unstable in concentrated acids and alkalies. The primary hydrolysis product is 2,5-dichloro-4-iodophenol and dimethyl phosphorothioic acid.
Photolysis is the decomposition of molecules by light. In the environment, this is primarily driven by sunlight. The photodecomposition of this compound has been studied in solution and on various surfaces. Irradiation in solvents like hexane and methanol leads to dehalogenation, oxidation, and cleavage of the P-O-aryl linkage, producing a number of photoproducts. The primary photolytic degradation product is also 2,5-dichloro-4-iodophenol.
Biotic Degradation
Microorganisms in soil and water play a crucial role in the degradation of many pesticides. While specific microorganisms that degrade this compound have not been extensively reported, the degradation of organophosphorus pesticides by soil microbes is a well-documented process. This degradation is often initiated by enzymes such as phosphotriesterases (PTEs) or organophosphate hydrolases (OPHs), which catalyze the hydrolysis of the P-O-aryl bond. This initial step detoxifies the compound, and the resulting metabolites can be further utilized by microorganisms as a source of carbon and phosphorus.
Metabolism in Organisms
Mammalian Metabolism (Rats)
Studies in rats have shown that this compound is rapidly metabolized and eliminated, with over 80% of an administered dose being excreted in the urine within 24 hours. The metabolism involves several key transformations. A major pathway is the oxidative desulfuration to its more toxic oxygen analog, Iodofenoxon. Other metabolic reactions include demethylation and cleavage of the P-O-aryl bond, leading to the formation of various metabolites, including desmethyl iodofenoxon, mono- and di-methyl phosphoric acid, phosphoric acid, and dimethyl phosphorothioic acid.
Plant Metabolism (Tomato)
In tomato plants, after injection of this compound into the stems, limited translocation into the leaves was observed. The primary metabolite detected in the leaves was the oxygen analog, Iodofenoxon. The parent compound, this compound, was the predominant form found in the stems. This suggests that plants can also perform the oxidative desulfuration of this compound.
References
An In-depth Technical Guide on the Historical Use of Iodofenphos in Public Hygiene and Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodofenphos, an organophosphate insecticide, was historically utilized in public hygiene and agricultural sectors for the control of a range of insect pests. As a non-systemic insecticide and acaricide, it functioned through contact and stomach action, providing residual control. Its primary mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE), a critical component in the nervous system of insects. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the target pest. Although now considered obsolete and no longer approved for use in many countries, a review of its historical applications, efficacy, and toxicological profile provides valuable insights for the development of new pest control agents and for understanding the long-term environmental impact of organophosphate insecticides.
Data Presentation: Efficacy and Toxicity
The following tables summarize available quantitative data on the efficacy of this compound against various pests and its toxicological profile.
Table 1: Efficacy of this compound against Public Health and Stored-Product Pests
| Target Pest | Formulation | Application Rate/Concentration | Efficacy | Study Reference |
| Musca domestica (Housefly) | Alfacron 10 WP | Not Specified | 100% mortality after 20 minutes of exposure | (Hafez, 1992)[1] |
| Stored Grain Pests | 5% Dust | Not Specified in Abstract | Effective with residual toxicity | (Srivastava & Singh, 1971)[2] |
Note: Detailed quantitative data from original field and laboratory studies on this compound are limited in publicly accessible literature.
Table 2: Toxicological Data for this compound
| Organism | Test Type | Value | Units | Study Reference |
| Rat (oral) | LD₅₀ | 2100 | mg/kg | Not Specified |
| Honeybee (Apis mellifera) | Contact acute LD₅₀ | Data not available | µ g/bee | (University of Hertfordshire AERU, 2025)[3] |
| Fish | Acute ecotoxicity | High | - | (University of Hertfordshire AERU, 2025)[3] |
| Daphnia magna | Acute ecotoxicity | High | - | (University of Hertfordshire AERU, 2025)[3] |
Signaling Pathways
The primary mode of action of this compound, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE) in the nervous system. Beyond this primary target, exposure to organophosphates has been shown to induce downstream cellular stress responses, including the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which can lead to apoptosis (programmed cell death) and oxidative stress.
Experimental Protocols
Efficacy Testing of this compound against Adult Insects (e.g., Musca domestica)
This protocol outlines a typical laboratory bioassay to determine the contact efficacy of an insecticide formulation.
Residue Analysis of this compound in Agricultural Commodities (e.g., Grain)
This protocol describes a general workflow for the quantitative analysis of pesticide residues in a food matrix using Gas Chromatography (GC).
In Vitro Acetylcholinesterase Inhibition Assay
This protocol details a common method to determine the inhibitory effect of a compound on AChE activity.
Conclusion
This compound served as a broad-spectrum organophosphate insecticide with applications in public health, stored product protection, and veterinary medicine. Its efficacy stemmed from the irreversible inhibition of acetylcholinesterase, a well-understood mechanism of action for this class of compounds. While detailed quantitative data from its historical use is not extensively available in modern databases, the principles of its application and the methods for its evaluation and analysis are well-established. The study of such obsolete compounds remains relevant for understanding the evolution of insecticide resistance, the long-term environmental consequences of pesticide use, and for providing a basis for the development of safer and more effective pest control strategies. The signaling pathways and experimental workflows presented here offer a foundational understanding for researchers in these fields.
References
- 1. Evaluation of insecticidal efficiency of certain new selective formulations against Musca domestica (L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of conventional insecticides in stored product insect management in India | International Journal of Tropical Insect Science | Cambridge Core [cambridge.org]
- 3. This compound [sitem.herts.ac.uk]
An In-depth Technical Guide to the Physical and Chemical Properties of Iodofenphos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Iodofenphos, an organothiophosphate insecticide. The information is curated to support research, development, and safety assessments. All quantitative data is presented in clear, tabular formats for ease of comparison and reference.
Core Physical and Chemical Properties
This compound presents as a pale yellow liquid or white crystalline solid.[1][2][3] It possesses a mild odor.[1][4] The stability of this compound is notable in neutral to weakly acidic or alkaline environments; however, it is unstable in the presence of concentrated acids and alkalis.
Quantitative Data Summary
The following tables summarize the key physical and chemical parameters of this compound.
| Property | Value |
| Molecular Formula | C₈H₈Cl₂IO₃PS |
| Molecular Weight | 413.00 g/mol |
| CAS Number | 18181-70-9 |
| Physical Description | Pale yellow liquid or white solid |
| Melting Point | 72-76 °C |
| Vapor Pressure | 8.25 x 10⁻⁷ mm Hg at 20-25 °C (0.11 mPa at 20°C) |
| Density | 1.87 - 2.0 g/cm³ at 20 °C |
| Log P (Octanol/Water) | 5.51 |
| Solubility | Value at 20 °C |
| Water | <2 mg/L (practically insoluble) |
| Acetone | 450 g/L |
| Toluene | 450 g/L |
| Dichloromethane | 810 g/L |
| Methanol | 30 g/L |
| Octan-1-ol | 30 g/L |
| Xylene | Soluble |
| Alcohol | Slightly soluble |
Experimental Protocols
Detailed experimental protocols for the determination of the above-listed physical and chemical properties are not extensively available in the public domain. However, standard methodologies such as those outlined by the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency) are typically employed for regulatory submissions.
For instance, the octanol-water partition coefficient (Log P) , a critical parameter for predicting environmental fate and bioaccumulation, is often determined using the shake-flask method or High-Performance Liquid Chromatography (HPLC) . The shake-flask method involves dissolving the substance in a mixture of n-octanol and water and then measuring its concentration in each phase after equilibrium is reached. The HPLC method estimates the Log P based on the retention time of the substance on a column with a nonpolar stationary phase. Given the high Log P value of this compound (5.51), which indicates high lipophilicity, the slow-stirring method would be a more suitable alternative to the shake-flask method to avoid the formation of microdroplets that can lead to inaccurate results.
Solubility is typically determined by methods such as the flask method , where an excess of the substance is equilibrated with the solvent at a constant temperature, followed by the determination of the concentration of the substance in the saturated solution.
The vapor pressure of a substance with a low volatility like this compound is commonly measured using techniques such as gas saturation (effusion) or vapor pressure balance .
Metabolic Pathway and Degradation
This compound, as an organophosphate insecticide, functions by inhibiting acetylcholinesterase. Its metabolism and environmental degradation are critical for understanding its toxicological profile and environmental impact. In biological systems and the environment, this compound undergoes degradation primarily through the cleavage of the aryl ester bond. This process is influenced by both abiotic and biotic factors.
The primary metabolite identified is 2,5-dichloro-4-iodophenol. In rats, over 80% of an administered dose of this compound is eliminated in the urine within 24 hours. Urinary metabolites, in addition to the main degradation product, include Iodofenoxon, desmethyl Iodofenoxon, mono- and di-methyl phosphoric acid, phosphoric acid, and dimethyl phosphorothioic acid.
Below is a diagram illustrating the metabolic breakdown of this compound.
Caption: Metabolic pathway of this compound.
Synthesis Workflow
The commercial production of this compound involves a targeted esterification process. The synthesis starts with O,O-dimethylthiophosphoryl chloride, which reacts with the sodium salt of 2,5-dichloro-4-iodophenol. This reaction is typically carried out in an organic solvent. The thiophosphoryl chloride acts as the electrophile, forming a phosphorothioate ester bond with the phenolate. The final product is then purified.
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
References
Absorption, distribution, metabolism, and excretion (ADME) of Iodofenphos in mammals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of the organothiophosphate insecticide, Iodofenphos, in mammalian systems. While extensive quantitative data and detailed experimental protocols specific to this compound are limited in publicly available literature, this document synthesizes the existing knowledge, drawing from available data on this compound and analogous organophosphorus compounds to present a coherent picture of its pharmacokinetic profile.
Executive Summary
This compound is readily absorbed in mammals and undergoes rapid metabolism and excretion. The primary route of elimination is through the urine, with the majority of a dose being cleared from the body within 24 hours. Metabolism is extensive, involving cleavage of the phosphate ester bond and modifications to the aromatic ring, resulting in a range of metabolites that are then excreted. Due to the limited availability of specific quantitative data, this guide provides a qualitative and semi-quantitative summary based on the available scientific literature.
Absorption
Distribution
Once absorbed, this compound is distributed throughout the body. Specific quantitative data on tissue distribution is scarce. However, based on the lipophilic nature of many organophosphate pesticides, it is anticipated that this compound may distribute into various tissues.
Metabolism
The biotransformation of this compound is a critical determinant of its toxicity and elimination. Metabolism primarily occurs in the liver and involves several key enzymatic reactions. The known and predicted metabolites of this compound in mammals are listed in Table 1. The metabolic pathway involves both activation and detoxification steps.
Table 1: Identified and Predicted Metabolites of this compound in Mammals
| Metabolite Name | Chemical Structure | Notes |
| Iodofenoxon | O,O-Dimethyl O-(2,5-dichloro-4-iodophenyl) phosphate | Oxygen analog of this compound, potentially more toxic. |
| Desmethyl Iodofenoxon | O-Methyl O-(2,5-dichloro-4-iodophenyl) phosphate | Result of O-demethylation of Iodofenoxon. |
| 4-Iodophenol | 4-Iodo-2,5-dichlorophenol | Product of the cleavage of the P-O-aryl bond. |
| Dimethyl phosphorothioic acid | (CH₃O)₂P(S)OH | Result of the cleavage of the P-O-aryl bond from the parent compound. |
| Dimethyl phosphoric acid | (CH₃O)₂P(O)OH | Result of the cleavage of the P-O-aryl bond from Iodofenoxon. |
| Mono-methyl phosphoric acid | CH₃O-P(O)(OH)₂ | Further dealkylation product. |
| Phosphoric acid | H₃PO₄ | Final inorganic phosphate product. |
Metabolic Pathway of this compound
The metabolic pathway of this compound is believed to follow a course typical for organothiophosphate insecticides. The initial and most critical step is the oxidative desulfuration of the P=S bond to a P=O bond, converting this compound to its more potent cholinesterase-inhibiting oxygen analog, Iodofenoxon. This is followed by hydrolysis of the phosphate ester linkage and dealkylation.
Caption: Generalized metabolic pathway of this compound in mammals.
Excretion
This compound and its metabolites are rapidly eliminated from the body. Studies in rats have shown that over 80% of an administered dose is excreted in the urine within 24 hours.[1] Another study using radiolabeled (³²P) this compound found that 92% of the radioactivity was eliminated by rats within 24 hours after an oral dose, with over 98% of the urinary radioactivity being in the form of metabolites.[1] A trace amount of the active metabolite, Iodofenoxon, has been detected in the urine.[1]
Table 2: Excretion of this compound in Rats (Qualitative Summary)
| Route of Excretion | Percentage of Dose | Timeframe | Form | Reference |
| Urine | >80% | 24 hours | Primarily Metabolites | [1] |
| Urine | 92% (of ³²P label) | 24 hours | >98% Metabolites | [1] |
Experimental Protocols
Detailed experimental protocols for the ADME studies of this compound are not extensively reported in the available literature. However, a general methodology for conducting such a study in a mammalian model like the rat can be outlined based on standard practices for pesticide pharmacokinetic studies.
General Protocol for an Oral ADME Study of this compound in Rats
-
Test Substance: Radiolabeled ([¹⁴C] or [³²P]) this compound to facilitate tracking and quantification.
-
Animal Model: Male and female Sprague-Dawley or Wistar rats, typically 8-10 weeks old.
-
Dosing: A single oral gavage dose of the radiolabeled this compound in a suitable vehicle (e.g., corn oil). Multiple dose groups (low, mid, high) are often included.
-
Housing: Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.
-
Sample Collection:
-
Urine and Feces: Collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.
-
Blood: Serial blood samples are collected via tail vein or other appropriate methods at various time points to determine the pharmacokinetic profile in plasma.
-
Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, fat, muscle, brain, etc.) are collected to determine the extent of distribution.
-
-
Sample Analysis:
-
Radioactivity Measurement: Total radioactivity in urine, feces (homogenized), and tissues is quantified using liquid scintillation counting (LSC).
-
Metabolite Profiling: Urine and plasma samples are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector and Mass Spectrometry (LC-MS/MS) to separate and identify the parent compound and its metabolites.
-
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data. The percentage of the administered dose excreted via urine and feces is determined. The relative abundance of each metabolite is quantified.
Caption: A generalized experimental workflow for an ADME study of this compound.
Conclusion
This compound is an organothiophosphate insecticide that is readily absorbed, extensively metabolized, and rapidly excreted in mammals. The primary route of elimination is via the urine, with the vast majority of the compound being cleared within 24 hours as various metabolites. While the qualitative aspects of this compound ADME are reasonably understood, there is a significant lack of publicly available, in-depth quantitative data. Future research should focus on conducting comprehensive ADME studies with modern analytical techniques to provide precise quantitative data on absorption rates, tissue distribution, metabolite profiles, and excretion kinetics. Such data is essential for a more accurate risk assessment for this compound.
References
Key Metabolites of Iodofenphos: A Technical Guide to its Environmental Fate and Biological Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodofenphos, an organothiophosphate insecticide, has been utilized in agricultural and veterinary applications. Understanding its metabolic fate in both environmental and biological systems is crucial for assessing its toxicological profile and environmental impact. This technical guide provides an in-depth overview of the key metabolites of this compound, presenting quantitative data, detailed experimental protocols for their analysis, and visual representations of its metabolic pathways.
I. Key Metabolites and Quantitative Data
The biotransformation of this compound leads to the formation of several metabolites, which vary depending on the system (environmental or biological). The primary routes of metabolism involve oxidation, hydrolysis, and conjugation.
Environmental Metabolites
In environmental systems such as soil and water, the principal degradation pathway for this compound is the cleavage of the phosphate ester bond, leading to the formation of a key phenolic metabolite.
| Environmental Matrix | Key Metabolite | Half-life of this compound | Reference |
| Illuminated Soil | 2,5-dichloro-4-iodophenol | 70.5 days | [1] |
| Non-illuminated Soil | 2,5-dichloro-4-iodophenol | 85.1 days | [1] |
| Illuminated Rainwater | 2,5-dichloro-4-iodophenol | 0.4 days | [1] |
| Non-illuminated Rainwater | 2,5-dichloro-4-iodophenol | 1.9 days | [1] |
Biological Metabolites
| Biological Matrix | Organism | Key Metabolites Identified | Notes | Reference |
| Urine | Rat | Iodofenoxon | Trace amounts of the more toxic oxygen analog. | |
| Desmethyl Iodofenoxon | Result of O-demethylation. | |||
| Mono- & Di-methyl phosphoric acid | Products of hydrolysis. | |||
| Phosphoric acid | Final hydrolysis product. | |||
| Dimethyl phosphorothioic acid | Result of cleavage of the P-O-aryl bond. | |||
| Urine | Goat | 4-iodophenol | A phenolic metabolite. |
II. Metabolic Pathways
The metabolism of this compound can be broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to facilitate their excretion.
Phase I Metabolic Pathway of this compound
Phase I metabolism of this compound is initiated by oxidative desulfuration, a reaction catalyzed by cytochrome P450 (CYP) enzymes, to form the more potent acetylcholinesterase inhibitor, Iodofenoxon. This is followed by hydrolysis and dealkylation reactions.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Iodofenphos in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of the organophosphorus pesticide Iodofenphos in soil and water matrices. The protocols are based on established analytical techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with various detectors.
General Workflow for this compound Analysis
The analysis of this compound in environmental samples typically follows a multi-step process, beginning with sample collection and preparation, followed by extraction of the analyte from the matrix, a clean-up step to remove interfering substances, and finally, instrumental analysis for detection and quantification.
Figure 1: General workflow for the analysis of this compound in soil and water samples.
Analytical Methods for this compound in Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticide residues from soil samples.[1][2][3]
Protocol 1: QuEChERS Extraction and GC-MS/MS Analysis of this compound in Soil
This protocol details the extraction of this compound from soil using the QuEChERS method followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
1. Sample Preparation:
-
Air-dry the soil sample at room temperature, pulverize it, and pass it through a 2 mm sieve to ensure homogeneity.[4]
-
For moist soil (≥70% water content), weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[1]
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube containing the soil sample.
-
Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the pesticide.
-
Add the contents of a QuEChERS salt pouch (e.g., containing magnesium sulfate and sodium acetate) to the tube.
-
Immediately shake the tube for another minute to induce phase separation.
-
Centrifuge the sample at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
4. GC-MS/MS Instrumental Analysis:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.
-
Inlet: Temperature-programmed multimode inlet.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp to 180°C at 40°C/min.
-
Ramp to 300°C at 10°C/min, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS/MS System: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for this compound should be optimized. A retention time for this compound has been observed at approximately 11.479 minutes under certain conditions.
Quantitative Data for this compound in Soil
The following table summarizes typical performance data for the analysis of organophosphorus pesticides, including this compound, in soil using GC-based methods.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.1 - 10.4 µg/kg | Soil | GC-NPD | |
| Limit of Quantification (LOQ) | 0.004 - 500 ng/mL | Lemon (as a complex matrix) | GC-MS/MS | |
| Recovery | 70% - 120% | Soil | GC/Q-TOF | |
| Relative Standard Deviation (RSD) | < 15% | Soil | GC/Q-TOF |
Analytical Methods for this compound in Water
Solid-Phase Extraction (SPE) is a common and efficient technique for the extraction and pre-concentration of organophosphorus pesticides from water samples.
Protocol 2: Solid-Phase Extraction (SPE) and GC-NPD Analysis of this compound in Water
This protocol describes the extraction of this compound from water using SPE followed by analysis with Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD).
1. Sample Preparation:
-
Collect water samples in glass containers.
-
If the sample is not to be extracted within 48 hours, adjust the pH to a range of 6.0 to 8.0.
-
For drinking water, take a 500 mL sample and add 5 g of NaCl to improve extraction efficiency.
2. Solid-Phase Extraction (SPE):
-
SPE Cartridge: Use a C18 or a polymeric reversed-phase sorbent cartridge.
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Drying: After loading, dry the cartridge under vacuum for about 10 minutes.
-
Elution: Elute the trapped analytes from the cartridge with a suitable solvent, such as ethyl acetate or a mixture of acetone and dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-NPD Instrumental Analysis:
-
GC System: Thermo Scientific TRACE 1300 Series Gas Chromatograph or equivalent.
-
Column: A low to mid-polarity column suitable for pesticide analysis.
-
Injector: Split/splitless injector.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp to 200°C at 20°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 min.
-
-
Carrier Gas: Nitrogen or Helium.
-
Detector: Nitrogen-Phosphorus Detector (NPD).
Protocol 3: High-Performance Liquid Chromatography (HPLC) with UV Detection
While GC is more common for organophosphorus pesticide analysis, HPLC can also be utilized.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Take 100 mL of the water sample in a separatory funnel.
-
Extract the sample three times with 60 mL portions of dichloromethane.
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.
2. HPLC-UV Instrumental Analysis:
-
HPLC System: A system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength for this compound (e.g., 219 nm for some organophosphates).
Quantitative Data for this compound in Water
The following table presents typical performance data for the analysis of organophosphorus pesticides in water.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.005 - 0.05 µg/L | Surface Water | GC-MS | |
| Limit of Quantification (LOQ) | 0.012 - 0.048 µg/L | Surface Water | GC-MS | |
| Recovery | 83% - 100% | Drinking Water | GC-NPD | |
| Relative Standard Deviation (RSD) | 2.4% - 8.7% | Drinking Water | GC-NPD | |
| LOD (HPLC) | 0.1 ppb | Groundwater | HPLC-UV | |
| LOQ (HPLC) | 0.4 ppb | Groundwater | HPLC-UV |
Quality Control and Method Validation
For reliable and accurate results, it is crucial to implement a robust quality control and method validation program. This should include:
-
Method Blanks: To check for contamination during the analytical process.
-
Spiked Samples (Matrix Spikes): To assess the method's accuracy and recovery in the specific matrix.
-
Replicate Samples: To evaluate the precision of the method.
-
Calibration Standards: To create a calibration curve for the quantification of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination: To establish the sensitivity of the method. The LOD is often defined as 3 times the signal-to-noise ratio, while the LOQ is 10 times the signal-to-noise ratio.
References
Application Note: High-Throughput Analysis of Iodofenphos Residues in Food Matrices by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iodofenphos is an organophosphate insecticide and acaricide used to control a variety of pests on crops and livestock. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities. Consequently, sensitive and reliable analytical methods are crucial for monitoring its residues to ensure food safety and compliance with regulations. Gas chromatography (GC) coupled with various detectors is a powerful and widely used technique for the determination of this compound residues. This application note provides a detailed overview of GC-based methods for the analysis of this compound in food matrices, including a comprehensive experimental protocol and a summary of quantitative performance data.
Analytical Approach
The analysis of this compound residues typically involves a multi-step process encompassing sample preparation, chromatographic separation, and detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular choice for sample preparation due to its simplicity, high throughput, and effectiveness in extracting a broad range of pesticides from diverse food matrices.[1][2][3] Following extraction and cleanup, gas chromatography is employed for the separation of this compound from matrix components. Detection is commonly achieved using selective detectors such as mass spectrometry (MS), tandem mass spectrometry (MS/MS), or electron capture detectors (ECD).[4][5] GC-MS/MS, in particular, offers high selectivity and sensitivity, minimizing matrix interference and providing confident identification and quantification of the analyte.
Quantitative Data Summary
The performance of GC methods for this compound analysis can vary depending on the sample matrix, instrumentation, and specific protocol employed. The following table summarizes representative quantitative data from various studies.
| Matrix | Sample Preparation | GC Column | Detector | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Linearity (r²) |
| Fruits & Vegetables | QuEChERS | HP-5ms Ultra Inert | GC-MS/MS | - | 2 | - | >0.99 |
| Olive Oil | Acetonitrile Extraction, SPE Cleanup | - | GC-MS/MS | - | 50 | 70-120 | >0.99 |
| Wheat Flour, Strawberry, Leek | QuEChERS | - | GC-MS/MS | - | 10 | 70-120 | - |
| Cucumber | Modified QuEChERS | - | GC-MS | <10 | <25 | 80.6-112.3 | - |
| Chamomile | Modified QuEChERS | - | GC-MS/MS | - | 10 | 70-120 | >0.9988 |
Note: Data for "Isofenphos-methyl" is used as a proxy for this compound methodology in some cases. LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly matrix and instrument dependent. The provided values are indicative of method performance under specific study conditions.
Experimental Protocol: QuEChERS Extraction and GC-MS/MS Analysis of this compound in Fruit and Vegetable Matrices
This protocol details a representative method for the analysis of this compound residues in high-moisture produce.
1. Sample Preparation (QuEChERS)
1.1. Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For samples with low water content, add an appropriate amount of deionized water before homogenization.
1.2. Extraction:
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥3000 rpm for 5 minutes.
1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For samples with high fat content, C18 sorbent may also be included. For pigmented samples, graphitized carbon black (GCB) may be used, though it can affect the recovery of planar pesticides.
- Vortex for 30 seconds.
- Centrifuge at a high speed for 5 minutes.
1.4. Final Extract Preparation:
- Transfer the cleaned supernatant into a clean vial.
- The extract is now ready for GC-MS/MS analysis. If necessary, a solvent exchange to a more GC-friendly solvent like toluene or hexane can be performed.
2. GC-MS/MS Analysis
2.1. Instrumentation:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.
- Autosampler.
2.2. Chromatographic Conditions:
- Column: Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet: Split/splitless injector at 250 °C, operated in splitless mode.
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp 1: 25 °C/min to 150 °C.
- Ramp 2: 3 °C/min to 200 °C.
- Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes.
- Injection Volume: 1 µL.
2.3. Mass Spectrometer Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions for this compound (Isofenphos):
- Precursor Ion (m/z): 213.0
- Product Ions (m/z): 121.0 (Quantifier), 185.0 (Qualifier), 93.0 (Qualifier).
3. Data Analysis and Quality Control
-
Calibration: Prepare matrix-matched calibration standards to compensate for matrix effects. A calibration curve should be established over the expected concentration range of the samples.
-
Quantification: Quantify this compound residues using the peak area of the quantifier MRM transition.
-
Confirmation: Confirm the identity of this compound by verifying the retention time and the ion ratio of the qualifier transitions against a known standard.
-
Quality Control: Analyze procedural blanks, spiked blanks, and certified reference materials (if available) with each batch of samples to monitor method performance and ensure data quality.
Visualizations
Caption: Workflow for this compound residue analysis.
References
Preparation of Iodofenphos standard solutions for laboratory use
Application Note: Preparation of Iodofenphos Standard Solutions
Introduction
This compound is an organothiophosphate insecticide and acaricide used to control a variety of pests in public health and stored product protection.[1][2] Accurate and precise quantitative analysis of this compound residues in various matrices is crucial for regulatory compliance, environmental monitoring, and food safety assessment. The preparation of reliable and accurate standard solutions is a fundamental prerequisite for achieving high-quality analytical results. This document provides a detailed protocol for the preparation of this compound standard solutions for laboratory use, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for understanding its behavior in different solvents and for proper handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₈H₈Cl₂IO₃PS | [3] |
| Molecular Weight | 413.00 g/mol | [3] |
| Appearance | Colorless crystals or pale yellow solid | [3] |
| Melting Point | 72-73 °C | |
| Water Solubility | <2 mg/L at 20 °C | |
| LogP (Kow) | 5.51 | |
| Vapor Pressure | 8.25 x 10⁻⁷ mm Hg at 20 °C | |
| Purity (as standard) | ≥ 95% |
Recommended Solvents and Solubility
This compound exhibits good solubility in a range of organic solvents. The choice of solvent will depend on the analytical technique being employed (e.g., GC, LC-MS).
| Solvent | Solubility (at 20 °C) | Notes |
| Dichloromethane | 810 g/L | |
| Acetone | 450 g/L | |
| Toluene | 450 g/L | |
| Methanol | 30 g/L | |
| Hexane | Suitable for stock and working solutions, especially for GC applications. | |
| Acetonitrile | Commonly used for preparing stock solutions for LC-MS applications. |
Safety Precautions
This compound is an organophosphate pesticide and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle this compound powder and concentrated solutions in a well-ventilated fume hood to avoid inhalation.
-
Toxicity: this compound is toxic if it comes into contact with the skin.
-
Disposal: Dispose of all waste, including empty containers, contaminated materials, and unused solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols
Materials and Equipment
-
This compound analytical standard (≥95% purity)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Analytical balance (readable to at least 0.0001 g)
-
Glass pipettes or calibrated micropipettes
-
Amber glass vials with PTFE-lined screw caps
-
Pesticide-grade solvents (e.g., Hexane, Acetonitrile, Toluene)
-
Spatula
-
Weighing paper/boats
-
Ultrasonic bath (optional)
Protocol 1: Preparation of Primary Stock Solution (e.g., 1000 µg/mL)
This protocol describes the preparation of a concentrated stock solution from the neat (pure) this compound standard.
Workflow for Primary Stock Solution Preparation
Caption: Workflow for preparing a 1000 µg/mL this compound primary stock solution.
Methodology:
-
Weighing: Accurately weigh approximately 10.0 mg of the this compound analytical standard onto weighing paper using an analytical balance. Record the exact weight.
-
Transfer: Carefully and quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask. Use a small amount of the chosen solvent (e.g., toluene, acetonitrile) to rinse the weighing paper and ensure all the standard is transferred into the flask.
-
Dissolving: Add about 5-7 mL of the solvent to the flask.
-
Mixing: Gently swirl the flask or place it in an ultrasonic bath for a few minutes to ensure the complete dissolution of the this compound standard.
-
Dilution: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculation: Calculate the exact concentration of the stock solution based on the recorded weight and the final volume.
-
Concentration (µg/mL) = (Weight of standard in mg / Volume of flask in mL) x 1000
-
-
Transfer and Labeling: Transfer the solution to a clean, amber glass vial with a PTFE-lined screw cap. Label the vial clearly with the compound name, exact concentration, solvent used, preparation date, and initials of the analyst.
Protocol 2: Preparation of Intermediate and Working Standard Solutions
Working standards are prepared by serially diluting the primary stock solution to the desired concentration levels for instrument calibration.
Workflow for Serial Dilution
Caption: Example workflow for preparing working standards via serial dilution.
Methodology:
-
Intermediate Solution: To prepare an intermediate solution (e.g., 10 µg/mL), pipette an appropriate volume of the 1000 µg/mL primary stock solution into a new volumetric flask and dilute to volume with the same solvent. For example, pipette 1.0 mL of the stock solution into a 100 mL volumetric flask.
-
Working Solutions: Prepare a series of working standards from the intermediate solution. An example dilution scheme is provided in Table 3.
-
Homogenization and Labeling: After each dilution step, cap and invert the flask to ensure homogeneity. Transfer each working standard to a separate, clearly labeled amber vial.
Example Dilution Scheme for Calibration Standards
| Starting Solution | Volume of Starting Solution | Final Flask Volume | Final Concentration |
| 1000 µg/mL Stock | 1.0 mL | 100 mL | 10 µg/mL (Intermediate) |
| 10 µg/mL Intermediate | 1.0 mL | 10 mL | 1.0 µg/mL |
| 10 µg/mL Intermediate | 0.5 mL | 10 mL | 0.5 µg/mL |
| 10 µg/mL Intermediate | 0.25 mL | 10 mL | 0.25 µg/mL |
| 10 µg/mL Intermediate | 0.1 mL | 10 mL | 0.1 µg/mL |
| 10 µg/mL Intermediate | 0.05 mL | 10 mL | 0.05 µg/mL |
Storage and Stability
Proper storage is critical to maintain the integrity of the standard solutions.
-
Primary Stock Solution: Store the stock solution in an amber vial with a PTFE-lined cap at 4°C or, for longer-term stability, at -20°C. The shelf life of the neat compound is approximately 36 months under proper storage. Stock solutions should be monitored for signs of degradation or solvent evaporation.
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock solution daily or weekly, as lower concentration standards are more susceptible to degradation and adsorption to container walls.
-
Stability Considerations: this compound is relatively stable in neutral or weakly acidic/alkaline media but is unstable in concentrated acids and alkalis. Some organophosphorus pesticides can degrade quickly in certain solvents like ethyl acetate, even at -20°C, while stability is generally better in acetone or hexane. It is advisable to protect all solutions from light.
References
Application Notes: In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using Iodofenphos
Abstract
Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1] Its inhibition is a key mechanism of action for various therapeutic drugs and toxic compounds like organophosphates.[1][2] Iodofenphos, an organophosphate pesticide, acts as a cholinesterase inhibitor.[3] This document provides a detailed protocol for conducting an in vitro acetylcholinesterase inhibition assay using this compound, based on the widely adopted Ellman's method.[1] This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product detectable at 412 nm. This protocol is intended for researchers, scientists, and professionals in drug development for screening and characterizing AChE inhibitors.
Introduction
Acetylcholinesterase (AChE, EC 3.1.1.7) plays a vital role in the central and peripheral nervous systems by catalyzing the breakdown of acetylcholine (ACh). The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This principle is exploited in the treatment of conditions like Alzheimer's disease and myasthenia gravis.
Organophosphorus compounds (OPs), such as this compound, are potent inhibitors of AChE. They act by phosphorylating a serine residue in the enzyme's active site, leading to its inactivation. The in vitro AChE inhibition assay is a fundamental tool for studying the potency of such inhibitors. The most common method, developed by Ellman, uses acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine. The subsequent reaction of thiocholine with DTNB generates a yellow anion, 5-thio-2-nitrobenzoate (TNB), and the rate of its formation is directly proportional to AChE activity. By measuring the reduction in this rate in the presence of an inhibitor like this compound, one can determine its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).
Signaling Pathway and Inhibition Mechanism
Under normal physiological conditions, acetylcholine is released into the synaptic cleft, binds to postsynaptic receptors to propagate a signal, and is then rapidly hydrolyzed by AChE into choline and acetate, terminating the signal. Organophosphates like this compound disrupt this cycle by binding to and inactivating AChE, leading to an accumulation of acetylcholine and continuous stimulation of the postsynaptic receptors.
Caption: Mechanism of AChE action and its inhibition by this compound.
Materials and Methods
3.1 Reagents and Equipment
-
Acetylcholinesterase (AChE) from Electric Eel (Type VI-S)
-
This compound
-
Acetylthiocholine iodide (ATCh)
-
5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman’s reagent)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (clear, flat-bottom)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 405-415 nm
3.2 Reagent Preparation
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH to 8.0.
-
AChE Stock Solution (1 U/mL): Dissolve AChE powder in Tris-HCl buffer to obtain a stock solution. Aliquot and store at -20°C. Before use, dilute this stock to the required working concentration (e.g., 0.05 U/mL) with Tris-HCl buffer.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Prepare serial dilutions from this stock solution in DMSO to create a range of concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.
-
ATCh Solution (e.g., 10 mM): Prepare fresh by dissolving ATCh in Tris-HCl buffer.
-
DTNB Solution (e.g., 10 mM): Prepare fresh by dissolving DTNB in Tris-HCl buffer.
Experimental Protocol
The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.
4.1 Assay Workflow
Caption: Experimental workflow for the AChE inhibition assay.
4.2 Step-by-Step Procedure
-
Plate Setup: In a 96-well plate, set up the following wells in triplicate:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control (100% Activity): Contains all reagents, including the enzyme and DMSO (vehicle), but no inhibitor.
-
Test Wells: Contain all reagents, including the enzyme and various concentrations of this compound.
-
-
Add the following reagents to the appropriate wells of a 96-well plate:
-
140 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
20 µL of 10 mM DTNB solution
-
10 µL of this compound solution at various concentrations (or DMSO for the negative control). For the blank, add buffer instead of the enzyme later.
-
-
Enzyme Addition: Add 10 µL of the AChE working solution to all wells except the blank wells. Add 10 µL of buffer to the blank wells.
-
Pre-incubation: Gently mix the plate and incubate at room temperature (e.g., 25°C) for 15 minutes to allow this compound to interact with the enzyme.
-
Reaction Initiation: To start the reaction, add 20 µL of the 10 mM ATCh solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 10-15 seconds for a period of 3-5 minutes. The rate of reaction (velocity) is determined from the slope of the linear portion of the absorbance vs. time curve.
Table 1: Reagent Volumes and Concentrations per Well
| Reagent | Stock Concentration | Volume per Well (µL) | Final Concentration in Well |
| Tris-HCl Buffer (pH 8.0) | 50 mM | 140 | ~35 mM |
| DTNB | 10 mM | 20 | 1 mM |
| This compound/Vehicle | Varies (in DMSO) | 10 | Varies |
| AChE Enzyme | 0.05 U/mL | 10 | 0.0025 U/mL |
| ATCh Substrate | 10 mM | 20 | 1 mM |
| Total Volume | - | 200 | - |
Data Analysis
-
Calculate Reaction Rate (Velocity): For each well, determine the rate of reaction (V) by calculating the slope (ΔAbsorbance/Δtime) from the kinetic read.
-
Calculate Percentage Inhibition: The percentage of AChE inhibition for each this compound concentration is calculated using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the average reaction rate of the negative control (no inhibitor).
-
V_inhibitor is the reaction rate in the presence of this compound.
-
-
Determine IC50 Value: The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response (variable slope) equation with non-linear regression analysis to obtain the IC50 value.
Expected Results
The assay should demonstrate a concentration-dependent inhibition of AChE activity by this compound. A typical dose-response curve will be sigmoidal, showing low inhibition at low inhibitor concentrations and high inhibition at high concentrations. The IC50 value derived from this curve provides a quantitative measure of the potency of this compound as an AChE inhibitor. Lower IC50 values indicate greater potency.
Troubleshooting
-
High Background Absorbance: Ensure DTNB and ATCh solutions are freshly prepared. Protect solutions from light.
-
No or Low Enzyme Activity: Verify the activity of the AChE stock. Avoid repeated freeze-thaw cycles of the enzyme solution.
-
Inconsistent Results: Ensure thorough mixing in the wells and precise pipetting. Use a multichannel pipette for simultaneous addition of reagents like the substrate.
-
Precipitation of Inhibitor: Check the solubility of this compound. Ensure the final DMSO concentration is low (e.g., ≤1%) to prevent solvent-induced artifacts.
References
Application Notes and Protocols: Iodofenphos as a Positive Control in Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodofenphos is an organophosphate insecticide that exerts its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This mechanism of action, shared with other organophosphorus compounds, leads to the accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxicity.[2][3] Due to its well-characterized role as a cholinesterase inhibitor, this compound can serve as a reliable positive control in a variety of in vitro and in vivo neurotoxicity studies. These studies are essential for screening new chemical entities for potential neurotoxic liabilities and for elucidating the mechanisms of neurodegeneration.
These application notes provide detailed protocols for utilizing this compound as a positive control in two key experimental paradigms: a direct enzymatic assay for acetylcholinesterase inhibition and a cell-based in vitro neurotoxicity assay using a human neuroblastoma cell line.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be generated when using this compound as a positive control. Researchers should generate their own data for specific experimental conditions.
Table 1: Dose-Dependent Inhibition of Human Acetylcholinesterase (AChE) by this compound
| This compound Concentration (µM) | % AChE Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 25.8 ± 3.5 |
| 1 | 52.1 ± 4.2 |
| 10 | 85.3 ± 2.8 |
| 100 | 98.7 ± 0.9 |
| IC50 (µM) | ~0.9 |
Note: The IC50 value is an estimation and should be determined experimentally.
Table 2: Cytotoxicity of this compound in a Human Neuroblastoma Cell Line (e.g., SH-SY5Y) after 24-hour exposure
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 1 | 98.2 ± 2.5 |
| 10 | 85.1 ± 5.1 |
| 50 | 62.7 ± 6.3 |
| 100 | 41.5 ± 4.9 |
| 200 | 20.3 ± 3.7 |
| LC50 (µM) | ~120 |
Note: The LC50 value is an estimation and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE), human recombinant
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution in phosphate buffer. Ensure the final solvent concentration in the assay is ≤1%.
-
Prepare a 1.5 mM solution of ATCI in phosphate buffer.
-
Prepare a 0.5 mM solution of DTNB in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
-
Assay Setup (per well):
-
Add 25 µL of the this compound working solution or buffer (for control) to the wells of a 96-well plate.
-
Add 25 µL of the AChE working solution to all wells except the blank.
-
Add 125 µL of the DTNB solution to all wells.
-
Mix gently and incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the this compound concentration.
-
Protocol 2: In Vitro Neurotoxicity Assay Using a Neuronal Cell Line
This protocol describes a general method for assessing the cytotoxicity of this compound in a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the neuroblastoma cells to ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at an optimized density (e.g., 10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a range of working concentrations of this compound in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
For example, if using an MTT assay, add the MTT reagent to each well and incubate for a few hours. Then, solubilize the formazan crystals and measure the absorbance.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Determine the LC50 value (the concentration that causes 50% cell death).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for the AChE inhibition assay.
Caption: Experimental workflow for the in vitro neurotoxicity assay.
References
- 1. Isofenphos and an in vitro activation assay for delayed neuropathic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition, reactivation and aging kinetics of highly toxic organophosphorus compounds: pig versus minipig acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Iodofenphos in Studies of Insect Resistance Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Iodofenphos is an organophosphate insecticide that has been utilized in the control of various insect pests, particularly those affecting stored products and public health.[1] Like other organophosphates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the insect nervous system.[1][2] The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.[3] However, the intensive use of organophosphates, including this compound, has led to the development of resistance in many insect populations, compromising its efficacy.[4]
The study of insect resistance to this compound provides valuable insights into the broader mechanisms of organophosphate resistance. Understanding how insects develop resistance at the molecular and biochemical levels is crucial for the development of effective resistance management strategies and the design of novel insecticides. This document provides detailed application notes and protocols for the use of this compound in investigating insect resistance mechanisms.
Key Mechanisms of Insecticide Resistance
Insect resistance to insecticides is a complex phenomenon that can be broadly categorized into two main types: target-site resistance and metabolic resistance.
-
Target-Site Resistance: This occurs when the molecular target of the insecticide is modified, reducing its sensitivity to the toxicant. In the case of organophosphates like this compound, this typically involves mutations in the gene encoding acetylcholinesterase (AChE). These mutations alter the structure of the enzyme's active site, preventing the insecticide from binding effectively, while ideally preserving the enzyme's ability to hydrolyze acetylcholine.
-
Metabolic Resistance: This mechanism involves an enhanced ability of the insect to detoxify the insecticide before it reaches its target site. This is usually achieved through the increased activity of detoxification enzymes, primarily carboxylesterases (CarE), glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s). These enzymes can metabolize insecticides into less toxic, more water-soluble compounds that can be more easily excreted.
Figure 1: Overview of Insecticide Resistance Mechanisms.
Data Presentation: Quantitative Analysis of Resistance
The level of resistance in an insect population is typically quantified by comparing the dose or concentration of an insecticide required to kill a certain percentage of the resistant population to that of a susceptible population. The most common metric is the resistance ratio (RR), which is calculated at the 50% lethal concentration (LC50) or lethal dose (LD50).
Resistance Ratio (RR) = LC50 (or LD50) of Resistant Strain / LC50 (or LD50) of Susceptible Strain
While specific quantitative data for this compound resistance is limited in the readily available literature, the following tables provide a template for how such data should be presented. The values provided are hypothetical and for illustrative purposes.
Table 1: Bioassay Data for this compound against a Hypothetical Insect Population
| Strain | No. of Insects | LC50 (µg/mL) (95% CI) | Slope ± SE | Resistance Ratio (RR) |
| Susceptible | 500 | 0.5 (0.4-0.6) | 2.5 ± 0.2 | - |
| Resistant | 500 | 12.5 (10.0-15.0) | 1.8 ± 0.3 | 25 |
Table 2: Biochemical Assay Data for a Hypothetical this compound-Resistant Insect Strain
| Enzyme Activity | Susceptible Strain (mean ± SD) | Resistant Strain (mean ± SD) | Fold Increase |
| AChE Inhibition (I50, µM) | 0.1 ± 0.02 | 2.5 ± 0.3 | 25 |
| Esterase Activity (nmol/min/mg protein) | 10 ± 1.5 | 50 ± 5.2 | 5 |
| GST Activity (nmol/min/mg protein) | 25 ± 3.1 | 75 ± 8.0 | 3 |
| P450 Activity (pmol/min/mg protein) | 5 ± 0.8 | 20 ± 2.5 | 4 |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of insecticide resistance. The following protocols are adapted from established methods for studying organophosphate resistance and can be applied to investigations involving this compound.
Insecticide Bioassays
This protocol is used to determine the susceptibility of an insect population to an insecticide and to calculate the LC50 or LD50.
Figure 2: Workflow for Insecticide Bioassay.
Materials:
-
Technical grade this compound
-
Acetone or other suitable solvent
-
Micropipettes
-
Glass vials or petri dishes
-
Filter paper (for contact assays)
-
Insect diet (for feeding assays)
-
Susceptible and field-collected (potentially resistant) insect strains
-
Incubator with controlled temperature and humidity
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of at least 5-7 concentrations that will result in mortality between 10% and 90%.
-
For topical application, apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects.
-
For contact assays, impregnate filter papers with the different concentrations and place them in petri dishes. Introduce a known number of insects into each dish.
-
For feeding assays, incorporate the insecticide into the insect diet at various concentrations.
-
Include a control group treated with the solvent only.
-
Place the treated insects in an incubator under controlled conditions (e.g., 25°C, 60-70% relative humidity, 12:12 light:dark cycle).
-
Assess mortality after a predetermined period (e.g., 24, 48, or 72 hours). An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
Correct for control mortality using Abbott's formula if necessary.
-
Analyze the dose-mortality data using probit analysis to determine the LC50 or LD50 values and their 95% confidence intervals.
-
Calculate the resistance ratio (RR) by dividing the LC50/LD50 of the field strain by that of the susceptible strain.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol measures the sensitivity of AChE to inhibition by this compound, a key indicator of target-site resistance.
Figure 3: Signaling Pathway of Target-Site Resistance to this compound.
Materials:
-
Insect heads (source of AChE)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Triton X-100
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound or its active metabolite (this compound-oxon)
-
96-well microplate
-
Microplate reader
Protocol:
-
Homogenize a known number of insect heads in ice-cold phosphate buffer containing Triton X-100.
-
Centrifuge the homogenate at 4°C and use the supernatant as the enzyme source.
-
In a 96-well plate, add the enzyme extract to wells containing a range of this compound concentrations. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding a mixture of ATCI and DTNB to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to AChE activity.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the I50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Compare the I50 values between susceptible and resistant strains. A higher I50 in the resistant strain indicates target-site insensitivity.
Metabolic Enzyme Assays
These assays measure the activity of the major detoxification enzymes.
Figure 4: Metabolic Resistance Pathway.
a) Carboxylesterase (CarE) Assay:
-
Principle: Measures the hydrolysis of α-naphthyl acetate to α-naphthol, which then reacts with a dye to produce a colored product.
-
Protocol:
-
Prepare a crude enzyme extract from whole insects or specific body parts.
-
In a microplate, mix the enzyme extract with a solution of α-naphthyl acetate.
-
Incubate for a specific time.
-
Stop the reaction and develop the color by adding a solution of Fast Blue B salt.
-
Measure the absorbance at a specific wavelength (e.g., 600 nm).
-
Calculate the enzyme activity based on a standard curve of α-naphthol.
-
b) Glutathione S-Transferase (GST) Assay:
-
Principle: Measures the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
-
Protocol:
-
Prepare a cytosolic fraction from insect homogenates.
-
In a microplate, add the enzyme source to a solution containing GSH and CDNB.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the GS-DNB conjugate.
-
Calculate the enzyme activity using the extinction coefficient of the product.
-
c) Cytochrome P450 Monooxygenase (P450) Assay:
-
Principle: A common method is the 7-ethoxycoumarin O-deethylation (ECOD) assay, which measures the conversion of a non-fluorescent substrate to a fluorescent product.
-
Protocol:
-
Prepare a microsomal fraction from insect tissues (e.g., abdomen or midgut).
-
In a microplate, mix the microsomal preparation with a buffer containing 7-ethoxycoumarin.
-
Initiate the reaction by adding NADPH.
-
Measure the increase in fluorescence over time using a microplate fluorometer.
-
Calculate the enzyme activity based on a standard curve of the fluorescent product, 7-hydroxycoumarin.
-
Conclusion and Resistance Management
The study of this compound resistance in insects provides a valuable model for understanding the evolution of resistance to organophosphate insecticides. By employing the bioassays and biochemical protocols outlined in this document, researchers can quantify the levels of resistance and elucidate the underlying mechanisms. This knowledge is fundamental for the development and implementation of effective insecticide resistance management (IRM) strategies. Such strategies may include rotating insecticides with different modes of action, using synergists to inhibit detoxification enzymes, and developing new insecticides that are less susceptible to existing resistance mechanisms. Continuous monitoring of resistance in pest populations is essential to ensure the long-term efficacy of chemical control methods.
References
- 1. resistance.nzpps.org [resistance.nzpps.org]
- 2. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Note: Iodofenphos as a Reference Standard for Mass Spectrometry
Introduction
Iodofenphos, an organophosphorus insecticide, is utilized as a reference standard in mass spectrometry for the quantitative analysis of pesticide residues in various matrices.[1][2] Its distinct isotopic pattern due to the presence of iodine and chlorine atoms, along with its stable chemical structure, makes it a reliable marker for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.[1][3] This application note provides detailed protocols for the use of this compound as a reference standard, including sample preparation, instrument conditions, and data analysis, to ensure accurate and reproducible quantification of target analytes.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.
| Property | Value | Reference |
| CAS Registry Number | 18181-70-9 | [1] |
| Molecular Formula | C8H8Cl2IO3PS | |
| Molecular Weight | 413.00 g/mol | |
| Appearance | Pale yellow oil or white solid | |
| Melting Point | 72-75 °C | |
| Solubility | Water: <2 mg/L; Soluble in acetone, xylene | |
| log Kow | 5.51 |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for generating reliable calibration curves. Certified reference materials (CRMs) of this compound should be used.
Materials:
-
This compound certified reference material (≥98% purity)
-
Acetonitrile or toluene (HPLC or GC grade)
-
Class A volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a small volume of solvent in a 10 mL volumetric flask.
-
Bring the flask to volume with the same solvent and mix thoroughly.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution with the appropriate solvent to prepare a series of working standards.
-
For a typical calibration curve, concentrations may range from 1 µg/L to 100 µg/L.
-
Prepare fresh working standards daily or as required by stability studies.
-
Sample Preparation: QuEChERS Method for Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
Materials:
-
Homogenized sample (e.g., spinach, apple)
-
Acetonitrile (containing 1% acetic acid, optional)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) (for pigmented samples)
-
Centrifuge and centrifuge tubes (50 mL and 15 mL)
Protocol:
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the salting-out mixture (e.g., 4 g MgSO4, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing PSA and anhydrous MgSO4. For samples with high pigment content, GCB may also be included.
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for LC-MS or GC-MS analysis. The extract may be diluted further to minimize matrix effects.
-
Instrumental Analysis: LC-MS/MS
LC-MS/MS provides high sensitivity and selectivity for the analysis of this compound and other pesticides.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A typical gradient starts at 5-10% B, ramps up to 95-100% B, holds, and then returns to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 40°C |
MS/MS Conditions (Positive ESI Mode):
| Parameter | Value |
| Precursor Ion [M+H]⁺ (m/z) | 413.8 |
| Product Ion 1 (Quantifier) | To be determined empirically |
| Product Ion 2 (Qualifier) | To be determined empirically |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 50-100 ms |
Note: Specific product ions and collision energies must be optimized in the laboratory to achieve the best sensitivity and specificity.
Instrumental Analysis: GC-MS
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD) or a triple quadrupole mass spectrometer.
GC Conditions:
| Parameter | Recommended Setting |
| Column | Low-bleed capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Inlet Temperature | 250 - 280°C |
| Injection Mode | Splitless |
| Oven Program | Start at 70-90°C, hold for 1-2 min, ramp to 280-300°C at 10-25°C/min, hold for 5-10 min. |
MS Conditions (Electron Ionization - EI):
| Parameter | Value |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Characteristic Ions (m/z) | To be determined from the mass spectrum of this compound |
Data Presentation and Analysis
Calibration and Quantification
A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the working standards. A linear regression is typically applied. For complex matrices, matrix-matched calibration standards are recommended to compensate for matrix effects.
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg |
| Recovery | 70 - 120% |
| Repeatability (RSD) | < 20% |
These values are indicative and should be experimentally determined during method validation.
Visualizations
Caption: General workflow for pesticide residue analysis using this compound as a reference standard.
Caption: Logic of using an internal standard like this compound for quantification.
Conclusion
This compound serves as an excellent reference standard for the quantification of pesticides in complex matrices by mass spectrometry. The protocols outlined in this application note provide a robust framework for achieving accurate and reproducible results. Adherence to good laboratory practices, including proper standard preparation, validated sample processing, and optimized instrument conditions, is paramount for reliable analytical outcomes.
References
Application Notes and Protocols for High-Throughput Screening of Iodofenphos and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodofenphos is an organophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2] High-throughput screening (HTS) assays are essential for the rapid identification and characterization of acetylcholinesterase inhibitors like this compound and its analogs. These assays are crucial in drug discovery for neurodegenerative diseases, as well as in toxicology for assessing the safety of environmental chemicals.[3][4]
This document provides detailed application notes and protocols for conducting HTS assays to evaluate this compound and its analogs. The primary focus is on enzyme-based acetylcholinesterase inhibition assays, which are robust, cost-effective, and amenable to automation.
Mechanism of Action: Acetylcholinesterase Inhibition
Organophosphates, including this compound, act as irreversible or slowly reversible inhibitors of acetylcholinesterase. They phosphorylate a serine residue in the active site of the enzyme, rendering it inactive. This prevents the breakdown of acetylcholine in the synaptic cleft, leading to prolonged stimulation of cholinergic neurons.[2]
It is important to note that organothiophosphates like this compound, which have a P=S bond, are often less potent inhibitors than their oxygen analogs (oxons), which have a P=O bond. In vivo, these thiono compounds are metabolically activated to their oxon forms by cytochrome P450 enzymes in the liver. Therefore, in vitro HTS assays may require the inclusion of a metabolic activation system, such as liver microsomes, to accurately assess the inhibitory potential of these compounds.
Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.
High-Throughput Screening Assays
The most widely used HTS method for identifying AChE inhibitors is the colorimetric assay developed by Ellman. This assay is reliable, cost-effective, and easily adaptable to 96- and 384-well plate formats. Fluorometric assays are also available and may offer higher sensitivity.
Principle of the Ellman's Assay
The Ellman's assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored product. The rate of TNB²⁻ formation is directly proportional to AChE activity and can be monitored by measuring the absorbance at 412 nm. In the presence of an inhibitor like this compound, the rate of this color change is reduced.
Experimental Protocols
Enzyme-Based AChE Inhibition HTS Assay (Colorimetric)
This protocol is adapted for a 96-well plate format and can be scaled for higher throughput.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound and its analogs
-
Positive control (e.g., physostigmine or a known organophosphate inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 412 nm
Protocol:
-
Compound Plating:
-
Prepare stock solutions of this compound, its analogs, and the positive control in 100% DMSO.
-
Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of a 96-well plate. For negative controls, dispense 1 µL of DMSO.
-
-
Enzyme Preparation and Addition:
-
Prepare a working solution of AChE in Tris-HCl buffer to the desired final concentration (this should be optimized for the specific enzyme batch).
-
Add the AChE solution (e.g., 100 µL) to each well containing the compounds and controls.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for the interaction between the inhibitors and the enzyme.
-
-
Substrate and Reagent Addition:
-
Prepare a substrate/reagent mixture containing ATCh and DTNB in Tris-HCl buffer. The final concentrations in the well should be optimized, but typical ranges are 0.5 mM for ATCh and 0.3 mM for DTNB.
-
Initiate the enzymatic reaction by adding the substrate/reagent mixture (e.g., 100 µL) to all wells.
-
-
Signal Detection:
-
Immediately place the microplate into a plate reader.
-
Measure the absorbance at 412 nm in kinetic mode, taking readings every 60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
HTS Assay with Metabolic Activation
To screen for compounds that require metabolic activation, the following modifications can be made to the enzyme-based assay.
Additional Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Modified Protocol:
-
Compound and Microsome Incubation:
-
In a separate plate, incubate the test compounds with the liver microsomes and the NADPH regenerating system for a specific period (e.g., 30 minutes) at 37°C to allow for metabolic activation.
-
-
Transfer to AChE Assay:
-
After the incubation, transfer an aliquot of the compound-microsome mixture to the AChE assay plate.
-
-
Proceed with the AChE Inhibition Assay:
-
Follow steps 2-5 of the standard enzyme-based protocol described above.
-
High-Throughput Screening Workflow for AChE Inhibitors.
Data Presentation
| Compound | Class | AChE IC50 (µM) | Notes |
| This compound (Hypothetical) | Organothiophosphate | Data not available | Expected to be a potent inhibitor, especially after metabolic activation. |
| This compound-oxon (Hypothetical) | Organophosphate | Data not available | The activated form, expected to be a more potent inhibitor than the parent compound. |
| Chlorpyrifos | Organothiophosphate | 9.8 | A commonly used insecticide. |
| Malathion | Organothiophosphate | 25.45 | Another widely used organophosphate insecticide. |
| Diazinon | Organothiophosphate | 71.2 | An organophosphate insecticide with various applications. |
| Paraoxon | Organophosphate | Varies (nM to low µM range) | The active metabolite of parathion, a potent AChE inhibitor. |
| Physostigmine (Control) | Carbamate | Varies (nM range) | A reversible AChE inhibitor often used as a positive control. |
Note: The IC50 values are examples derived from the literature and may vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration, incubation time).
Conclusion
The described HTS assays provide a robust and efficient platform for the identification and characterization of novel acetylcholinesterase inhibitors, including this compound and its analogs. The enzyme-based colorimetric assay is a well-established and cost-effective primary screening method. The inclusion of a metabolic activation step is crucial for accurately assessing the potency of organothiophosphates. Subsequent dose-response studies on "hit" compounds will yield valuable IC50 data for structure-activity relationship (SAR) analysis and lead optimization in drug discovery or for risk assessment in toxicology. Careful assay validation and adherence to quality control metrics are paramount for generating high-quality, reproducible data.
References
- 1. PubChem: a public information system for analyzing bioactivities of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H8Cl2IO3PS | CID 28935 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Iodofenphos in Stored Grain Pest Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and experimental evaluation of Iodofenphos for the control of stored grain pests. This compound is an organophosphate insecticide that has demonstrated efficacy as a grain protectant.[1] It functions as a cholinesterase inhibitor, exhibiting both contact and stomach action with residual activity.[2] This document outlines protocols for preparing experimental formulations, conducting bioassays to determine efficacy, and analyzing for residues in treated grain.
Data Presentation
Table 1: Physical-Chemical Properties of Experimental this compound Formulations
| Formulation Type | Active Ingredient (%) | Appearance | pH (1% dispersion in water) | Suspensibility (%) (for WP) | Emulsion Stability (for EC) |
| Wettable Powder (WP) | 50% | Fine, off-white powder | 6.0 - 8.0 | > 80 | N/A |
| Emulsifiable Concentrate (EC) | 20% | Clear, amber liquid | N/A | N/A | Stable for 24h |
| Dust (P) | 5% | Fine, homogenous powder | N/A | N/A | N/A |
Table 2: Dose-Mortality Response of Stored Grain Pests to this compound (7-day exposure)
| Pest Species | Formulation | Application Rate (mg a.i./kg grain) | Mortality (%) ± SE | LC50 (mg a.i./kg grain) | LC90 (mg a.i./kg grain) |
| Sitophilus oryzae | 50% WP | 5 | 75 ± 5.2 | 4.2 | 9.8 |
| 10 | 95 ± 3.1 | ||||
| 15 | 100 ± 0.0 | ||||
| Tribolium castaneum | 20% EC | 8 | 60 ± 6.8 | 9.5 | 22.1 |
| 12 | 88 ± 4.5 | ||||
| 16 | 98 ± 2.0 |
Table 3: Residue Levels of this compound in Stored Wheat Over Time
| Formulation | Application Rate (mg a.i./kg) | Time Post-Treatment (days) | Residue in Whole Grain (mg/kg) | Residue in Bran (mg/kg) | Residue in Flour (mg/kg) |
| 50% WP | 10 | 1 | 8.5 | 25.1 | 1.2 |
| 30 | 6.2 | 18.3 | 0.8 | ||
| 90 | 4.1 | 12.0 | 0.5 | ||
| 20% EC | 10 | 1 | 8.2 | 24.0 | 1.1 |
| 30 | 5.9 | 17.5 | 0.7 | ||
| 90 | 3.8 | 11.2 | 0.4 |
Experimental Protocols
Preparation of Experimental this compound Formulations
a) 50% Wettable Powder (WP) Formulation
This protocol describes the preparation of a 50% wettable powder formulation. Wettable powders are designed to be dispersed in water to form a sprayable suspension.[3][4]
Materials:
-
This compound, technical grade (95-99% purity)
-
Inert carrier (e.g., kaolin clay, silica)
-
Wetting agent (e.g., sodium lauryl sulfate)
-
Dispersing agent (e.g., sodium lignosulfonate)
-
Blender or laboratory mill
Procedure:
-
Calculate the required amount of each component based on the desired final weight of the formulation. For a 100g batch of 50% WP:
-
This compound (corrected for purity): 50g / (% purity/100)
-
Wetting agent: 2g
-
Dispersing agent: 5g
-
Inert carrier: to make up to 100g
-
-
Pre-mill the inert carrier to a fine powder.
-
In a blender or mill, combine the technical this compound, wetting agent, dispersing agent, and a portion of the inert carrier.
-
Blend the mixture until a homogenous powder is obtained.
-
Gradually add the remaining inert carrier and continue to blend until the mixture is uniform.
-
Store the resulting wettable powder in a sealed, labeled container in a cool, dry place.
b) 20% Emulsifiable Concentrate (EC) Formulation
This protocol outlines the preparation of a 20% emulsifiable concentrate. ECs are solutions of the active ingredient in a solvent with emulsifiers that form an emulsion when mixed with water.[3]
Materials:
-
This compound, technical grade (95-99% purity)
-
Solvent (e.g., xylene, aromatic naphtha)
-
Emulsifier blend (anionic and non-ionic surfactants, e.g., calcium dodecylbenzenesulfonate and ethoxylated nonylphenol)
-
Magnetic stirrer and glassware
Procedure:
-
Calculate the required amount of each component. For a 100mL batch of 20% EC (w/v):
-
This compound (corrected for purity): 20g / (% purity/100)
-
Emulsifier blend: 5-10g
-
Solvent: to make up to 100mL
-
-
In a glass beaker, dissolve the technical this compound in the solvent using a magnetic stirrer until fully dissolved.
-
Add the emulsifier blend to the solution and continue to stir until a homogenous mixture is achieved.
-
Store the resulting emulsifiable concentrate in a sealed, labeled glass container in a well-ventilated, cool, and dry area.
c) 5% Dust (P) Formulation
This protocol describes the preparation of a 5% dust formulation for direct application.
Materials:
-
This compound, technical grade (95-99% purity)
-
Inert carrier/diluent (e.g., talc, pyrophyllite, finely ground clay)
-
Ribbon blender or similar powder mixing equipment
Procedure:
-
Calculate the required amount of each component. For a 100g batch of 5% Dust:
-
This compound (corrected for purity): 5g / (% purity/100)
-
Inert carrier: to make up to 100g
-
-
Ensure the inert carrier is a fine, dry powder.
-
In a ribbon blender, combine the technical this compound with the inert carrier.
-
Blend the mixture until a uniform, free-flowing powder is obtained.
-
Store the dust formulation in a sealed, labeled container to prevent moisture absorption.
Efficacy Bioassay against Stored Grain Pests
This protocol details a bioassay to evaluate the efficacy of this compound formulations against adult Sitophilus oryzae (rice weevil) and Tribolium castaneum (red flour beetle).
Materials:
-
Prepared this compound formulations
-
Uninfested, clean grain (e.g., wheat, maize)
-
Laboratory cultures of adult S. oryzae and T. castaneum (1-2 weeks old)
-
Glass jars or petri dishes
-
Spray tower or small-scale grain treater
-
Incubator set at 27±1°C and 65±5% relative humidity
Procedure:
-
Grain Treatment:
-
For WP and EC formulations, prepare aqueous spray solutions of the desired concentrations.
-
Treat a known weight of grain (e.g., 100g) with the prepared solution using a spray tower or by manually mixing in a sealed container to achieve the target application rates (e.g., 5, 10, 15 mg a.i./kg grain).
-
For dust formulations, add the required amount of dust to the grain and mix thoroughly for uniform coating.
-
Prepare a control group treated only with water or the inert carrier.
-
Allow the treated grain to air dry for 2 hours before introducing the insects.
-
-
Insect Infestation:
-
Place the treated grain into labeled glass jars or petri dishes.
-
Introduce a known number of adult insects (e.g., 20-30) into each replicate.
-
Seal the containers with ventilated lids.
-
-
Incubation and Mortality Assessment:
-
Place the containers in an incubator under controlled conditions.
-
Assess insect mortality at specified time intervals (e.g., 24h, 48h, 7 days). Insects that do not move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the average mortality for each concentration and exposure time.
-
Perform probit analysis to determine the LC50 and LC90 values.
-
Residue Analysis in Stored Grain
This protocol provides a general method for the determination of this compound residues in treated wheat using gas chromatography.
Materials:
-
Treated wheat samples
-
Acetonitrile (pesticide residue grade)
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
Primary secondary amine (PSA) sorbent
-
Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) or mass spectrometer (GC-MS)
-
Centrifuge, vortex mixer, and other standard laboratory equipment
Procedure:
-
Sample Extraction (QuEChERS method):
-
Weigh a representative sample of homogenized grain (e.g., 10g) into a 50mL centrifuge tube.
-
Add 10mL of acetonitrile.
-
Add salts (e.g., 4g MgSO4, 1g NaCl).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (e.g., 1mL).
-
Transfer to a micro-centrifuge tube containing PSA sorbent and anhydrous MgSO4.
-
Vortex for 30 seconds and centrifuge.
-
-
GC Analysis:
-
Transfer the cleaned extract into a GC vial.
-
Inject a small volume (e.g., 1µL) into the GC-NPD or GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set up the instrument with appropriate temperature programming and detector parameters for this compound analysis.
-
-
Quantification:
-
Prepare a calibration curve using certified this compound standards.
-
Quantify the residue in the samples by comparing the peak area with the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound evaluation.
References
Troubleshooting & Optimization
Troubleshooting solubility issues with Iodofenphos in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Iodofenphos in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is an organophosphate insecticide.[1][2] For accurate and reproducible in vitro experiments, it is crucial that the compound is fully dissolved in the aqueous assay medium.[3] Due to its chemical structure, this compound is highly hydrophobic, meaning it has very low solubility in water.[1][2] This poor aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental results.
Q2: What are the key physicochemical properties of this compound that affect its solubility?
A2: The solubility of this compound is primarily influenced by its high lipophilicity (fat-solubility) and very low water solubility. Key properties are summarized in the table below. A high LogP (log Kow) value indicates a strong preference for a non-polar environment over an aqueous one.
Q3: Can I dissolve this compound directly in my aqueous buffer?
A3: Direct dissolution of this compound in aqueous buffers is highly unlikely to be successful due to its hydrophobic nature. It will likely result in a suspension of undissolved particles rather than a true solution, leading to inaccurate dosing in your experiments.
Q4: What is the recommended general approach for solubilizing this compound for biological assays?
A4: The most common and recommended method is to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent. This stock solution is then diluted into the final aqueous buffer to achieve the desired working concentration. This technique is a form of co-solvency.
Q5: Which organic solvents are recommended for creating a stock solution of this compound?
A5: Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for creating high-concentration stock solutions of hydrophobic compounds for biological assays. Other potential co-solvents include ethanol, methanol, and N,N-dimethylformamide (DMF). However, it is crucial to use the least toxic solvent for your experimental system and to keep the final concentration of the organic solvent in the assay as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Q6: Can I use pH adjustment to improve the solubility of this compound?
A6: Adjusting the pH of the buffer is a common strategy for ionizable compounds. However, this compound is a neutral molecule and does not have readily ionizable groups, so its solubility is not significantly affected by pH changes. Furthermore, this compound is unstable in concentrated acids and alkalis, making significant pH adjustments inadvisable.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂IO₃PS | |
| Molecular Weight | 413.00 g/mol | |
| Water Solubility | <2 mg/L at 20 °C | |
| LogP (Octanol/Water Partition Coefficient) | 5.51 | |
| Melting Point | 72-73 °C | |
| Solubility in Organic Solvents (at 20 °C) | Acetone: 450 g/L, Toluene: 450 g/L, Dichloromethane: 810 g/L, Methanol: 30 g/L | |
| Stability | Relatively stable in neutral or weakly acidic/alkaline media; unstable in concentrated acids and alkalis. |
Troubleshooting Guide
Issue: My this compound precipitates immediately upon addition of the stock solution to the aqueous buffer.
-
Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer, or the percentage of the organic co-solvent is too low to maintain solubility.
-
Recommended Solutions:
-
Decrease the final concentration: Try a lower final working concentration of this compound.
-
Optimize the dilution method: Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid dispersion helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Increase the co-solvent concentration (with caution): If your experimental system can tolerate it, a slightly higher final concentration of the co-solvent (e.g., DMSO) may be necessary. Always perform a vehicle control to ensure the solvent itself is not affecting the experimental outcome.
-
Issue: The this compound solution is initially clear but becomes cloudy or shows precipitation over time.
-
Potential Cause: The solution is supersaturated and thermodynamically unstable. The compound may also be degrading over time.
-
Recommended Solutions:
-
Prepare fresh solutions: Use the prepared working solution immediately after dilution.
-
Assess stability: If possible, conduct a time-course experiment to determine the stability of this compound in your specific buffer system at the experimental temperature.
-
Store properly: If short-term storage is necessary, keep the solution at a constant temperature and protected from light.
-
Issue: I am observing unexpected or inconsistent results in my assay.
-
Potential Cause: Incomplete dissolution or precipitation of this compound is leading to inaccurate and variable concentrations. The organic co-solvent may also be interfering with the assay.
-
Recommended Solutions:
-
Confirm dissolution: Before use, visually inspect the working solution for any signs of precipitation. Centrifuging the solution and checking for a pellet can also be helpful.
-
Run a vehicle control: Always include a control group that is treated with the same final concentration of the organic co-solvent (e.g., DMSO) as the experimental groups. This will help to distinguish the effects of this compound from any effects of the solvent.
-
Minimize solvent concentration: Aim for the lowest possible final concentration of the organic co-solvent that still maintains the solubility of this compound.
-
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a general methodology for preparing an aqueous working solution of this compound from a stock solution in an organic co-solvent.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl) appropriate for your experiment
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Accurately weigh a small amount of this compound (e.g., 4.13 mg) using a calibrated analytical balance. b. Place the weighed this compound into a sterile microcentrifuge tube or amber glass vial. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (for 4.13 mg to make a 10 mM solution, add 1 mL of DMSO). d. Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution. e. Visually inspect the solution to ensure there are no undissolved particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes. f. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Prepare the Aqueous Working Solution: a. Bring the concentrated stock solution and the aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C). b. Place the required volume of the aqueous buffer into a sterile tube. c. While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a serial dilution. A common approach is to first create an intermediate dilution (e.g., 1:100 in buffer) and then a final dilution. d. Continue vortexing for at least 30 seconds after adding the stock solution to ensure it is fully dispersed. e. Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration may be too high.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: Optimizing Iodofenphos for Acetylcholinesterase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Iodofenphos for effective acetylcholinesterase (AChE) inhibition. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.
Troubleshooting Guide
Encountering issues in the lab is a common part of the scientific process. This guide addresses potential problems you may face when determining the optimal concentration of this compound for acetylcholinesterase inhibition.
| Problem | Potential Cause | Recommended Solution |
| Low or No AChE Inhibition | 1. This compound Degradation: this compound may have degraded due to improper storage (e.g., exposure to light or high temperatures). Organophosphorus compounds can be unstable. 2. Incorrect Concentration: Errors in calculating the stock solution concentration or in serial dilutions can result in a final concentration that is too low to elicit a response. 3. Enzyme Inactivity: The acetylcholinesterase enzyme may have lost activity due to improper storage, handling, or being past its expiration date. | 1. Prepare Fresh Solutions: Always prepare fresh this compound stock solutions before each experiment. Store the stock solution in a dark, cool place and avoid repeated freeze-thaw cycles. 2. Verify Calculations and Pipetting: Double-check all calculations for dilutions. Use calibrated pipettes and ensure proper technique to minimize errors. 3. Test Enzyme Activity: Before starting your inhibition assay, verify the activity of your AChE enzyme using a known substrate concentration. |
| High Background Signal | 1. This compound Interference: this compound might absorb light at the same wavelength used for detection in a colorimetric assay. 2. Solvent Interference: The solvent used to dissolve this compound (e.g., DMSO) may interfere with the assay components at high concentrations. | 1. Run a Compound Control: Include a control well containing this compound and all other assay components except the enzyme to measure any intrinsic absorbance of the compound. 2. Solvent Control: Ensure the final concentration of the solvent is low (typically <1%) and consistent across all wells, including controls. Run a solvent-only control to assess its effect. |
| Inconsistent and Irreproducible Results | 1. Variable Incubation Times: Inconsistent pre-incubation of the enzyme with this compound or inconsistent reaction times after substrate addition. 2. Temperature Fluctuations: Acetylcholinesterase activity is sensitive to temperature changes. 3. Pipetting Inaccuracy: Small volume inconsistencies can lead to significant variations in results. | 1. Standardize Incubation: Use a timer to ensure precise and consistent incubation periods for all samples. 2. Maintain Constant Temperature: Use a water bath or incubator to maintain a stable and optimal temperature (e.g., 25°C or 37°C) throughout the experiment. 3. Calibrate Pipettes: Regularly calibrate your pipettes and use appropriate sizes for the volumes being dispensed. |
| Unexpectedly High Inhibition | 1. This compound Precipitation: At higher concentrations, this compound, which has low water solubility, may precipitate out of solution, leading to light scattering that can be misinterpreted as high absorbance. 2. Non-specific Inhibition: The compound may be inhibiting the enzyme through a non-specific mechanism, such as aggregation. | 1. Check Solubility: Visually inspect the wells for any signs of precipitation. Consider using a small percentage of a co-solvent if solubility is an issue, ensuring it doesn't affect enzyme activity. 2. Vary Enzyme and Substrate Concentrations: True inhibitors typically show a dose-dependent effect that is consistent under different enzyme and substrate concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound against acetylcholinesterase?
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in water but soluble in organic solvents like acetone and toluene[2]. For in vitro assays, a common practice is to dissolve the compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM)[3][4]. Subsequent dilutions should be made in the assay buffer, ensuring the final solvent concentration in the assay does not inhibit enzyme activity (typically kept below 1%)[5].
Q3: What is the mechanism of action of this compound on acetylcholinesterase?
A3: this compound, an organophosphate, acts as an irreversible inhibitor of acetylcholinesterase. It phosphorylates a serine residue in the active site of the enzyme, forming a stable covalent bond. This inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.
Q4: My results show a very steep dose-response curve. Is this normal for an organophosphate?
A4: Yes, it is not uncommon for organophosphorus compounds to exhibit steep dose-response curves. This indicates a strong and often irreversible binding to the enzyme, where a small change in concentration can lead to a significant increase in inhibition.
Q5: Can the purity of this compound affect my results?
A5: Absolutely. Impurities in your this compound sample could either inhibit or fail to inhibit acetylcholinesterase, leading to inaccurate IC50 values. It is essential to use a high-purity grade of this compound and to be aware of its stability and potential degradation products.
Experimental Protocols
Determining the IC50 of this compound using the Ellman Method
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against acetylcholinesterase using a 96-well plate colorimetric assay based on the Ellman method.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) or another suitable solvent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations to be tested (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.
-
ATCI Solution: Prepare a 10 mM solution of ATCI in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the various this compound dilutions to the respective test wells.
-
For the 100% activity control (no inhibition), add 20 µL of the assay buffer containing the same final concentration of DMSO as the test wells.
-
For the blank, add 20 µL of assay buffer.
-
Add 20 µL of the AChE working solution to all wells except the blank. Add 20 µL of buffer to the blank wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Add 20 µL of the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding 20 µL of the ATCI solution to all wells.
-
Immediately start measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of 100% activity control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.
-
Visualizations
Acetylcholinesterase Inhibition Pathway
References
- 1. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Stability of Iodofenphos in different organic solvents and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iodofenphos. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound exhibits good solubility in several common organic solvents. Based on its physicochemical properties, the following solvents are recommended for preparing stock solutions:
-
High Solubility: Dichloromethane (810 g/L) and Acetone (450 g/L) are excellent choices for preparing high-concentration stock solutions.[1]
-
Moderate Solubility: Toluene (450 g/L) is also a suitable solvent.[1]
-
Lower Solubility: Methanol (30 g/L) can be used, but for lower concentration stock solutions.[1]
-
Poor Solubility: this compound is practically insoluble in water (<2 mg/L).[1]
For long-term storage, the choice of solvent can impact stability. While highly soluble, some pesticides have shown degradation in more polar solvents like methanol over time. Acetone and toluene are often preferred for long-term storage of organophosphate pesticide standards.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the stability of this compound stock solutions and prevent degradation, the following storage conditions are recommended:
-
Temperature: Store stock solutions at low temperatures, ideally at -20°C for long-term storage or at 4°C for short-term use. A general rule is to avoid temperatures below 40°F (4.4°C) and above 100°F (37.8°C).[2]
-
Light: Protect solutions from light by storing them in amber glass vials or by wrapping clear vials in aluminum foil. This compound is known to undergo photodegradation.
-
Container: Use tightly sealed, screw-cap glass vials to prevent solvent evaporation.
-
Inert Atmosphere: For highly sensitive experiments or very long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.
Q3: How stable is this compound in different types of media?
A3: The stability of this compound is highly dependent on the medium:
-
pH: this compound is relatively stable in neutral or weakly acidic to weakly alkaline media. However, it is unstable in concentrated acids and alkalis.
-
Aqueous Solutions: In aqueous environments like rainwater, this compound degrades, with the process being significantly accelerated by light. The half-life in illuminated rainwater is approximately 0.4 days, compared to 1.9 days in the dark.
-
Organic Solvents: The stability in organic solvents varies. While many organophosphorus pesticides are stable for short periods in common solvents, degradation can occur over time, influenced by the solvent type, temperature, and light exposure. For instance, some organophosphates have shown instability in methanol and ethyl acetate.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation product of this compound, particularly through hydrolysis and photolysis, is 2,5-dichloro-4-iodophenol. Other potential degradation products from the breakdown of the organophosphate structure include dimethyl phosphoric acid and dimethyl phosphorothioic acid.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound stock solution. | 1. Verify Storage Conditions: Ensure the stock solution has been stored at the correct temperature, protected from light, and in a tightly sealed container. 2. Check Solution Age: If the stock solution is old, prepare a fresh one. 3. Solvent Purity: Use high-purity, anhydrous solvents, as water and impurities can accelerate degradation. 4. Perform a Concentration Check: Re-analyze the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV, GC-MS). |
| Precipitate observed in the stock solution upon removal from storage. | Low temperature causing the compound to fall out of solution, especially if the solution is near its saturation point. | 1. Gently Warm to Room Temperature: Allow the vial to equilibrate to room temperature. 2. Sonicate: Briefly sonicate the solution to aid in redissolving the precipitate. 3. Visually Inspect: Ensure all precipitate has redissolved before use. 4. Consider a Different Solvent: If precipitation is a recurring issue, consider using a solvent in which this compound has higher solubility at low temperatures, such as dichloromethane or acetone. |
| Unexpected peaks appearing in chromatograms during analysis. | Formation of degradation products. | 1. Identify Degradation Products: If using mass spectrometry, attempt to identify the mass of the unexpected peaks. A common degradation product is 2,5-dichloro-4-iodophenol. 2. Review Sample Handling: Minimize the exposure of samples to light and elevated temperatures during preparation and analysis. Use amber autosampler vials. 3. Evaluate Solvent Effects: Some solvents can promote degradation. If this is suspected, test the stability in an alternative solvent. |
| Rapid degradation of this compound in an experimental assay. | Unfavorable assay conditions (e.g., high pH, presence of strong light). | 1. Measure pH: Check the pH of your experimental medium. This compound is unstable in strongly acidic or alkaline conditions. 2. Control Light Exposure: Conduct experiments under subdued lighting or with light-blocking plates if photostability is a concern. 3. Assess Temperature: Ensure the experimental temperature is not excessively high, as this can accelerate degradation. |
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound.
Table 1: Stability of this compound in Environmental Simulants
| Medium | Condition | Parameter | Value | Reference |
| Rainwater | Illuminated | Half-life (t½) | 0.4 days | |
| Rainwater | Dark | Half-life (t½) | 1.9 days | |
| Soil | Illuminated | Half-life (t½) | 70.5 days | |
| Soil | Dark | Half-life (t½) | 85.1 days |
Table 2: General Stability of Organophosphorus Pesticides in Organic Solvents (Illustrative)
| Solvent | Storage Temperature | Light Condition | General Stability |
| Acetone | -20°C | Dark | Generally Stable |
| Toluene | -20°C | Dark | Generally Stable |
| Dichloromethane | -20°C | Dark | Expected to be Stable |
| Methanol | -20°C | Dark | Potential for slow degradation over time |
| Ethyl Acetate | -20°C | Dark | May show more significant degradation |
Experimental Protocols
Protocol for Stability Testing of this compound in an Organic Solvent
This protocol outlines a general procedure for determining the stability of an this compound stock solution.
1. Materials and Reagents:
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This compound analytical standard
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High-purity organic solvent (e.g., acetone, dichloromethane, or methanol)
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Volumetric flasks
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Amber glass vials with screw caps
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Analytical balance
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HPLC-UV or GC-MS system
2. Preparation of Stock Solution:
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Accurately weigh a known amount of this compound standard.
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Dissolve the standard in the chosen organic solvent in a volumetric flask to achieve a final concentration of, for example, 1 mg/mL.
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Ensure the standard is completely dissolved. Gentle sonication may be used.
3. Storage Conditions:
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Aliquot the stock solution into several amber glass vials.
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Divide the vials into different storage condition groups:
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-20°C, dark
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4°C, dark
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Room temperature, dark
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Room temperature, exposed to ambient light
-
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For photostability testing, a separate set of vials can be exposed to a controlled light source as per ICH Q1B guidelines. A control vial wrapped in aluminum foil should be stored under the same conditions.
4. Analysis:
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Analyze the concentration of the "time zero" sample immediately after preparation using a validated HPLC-UV or GC-MS method.
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At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
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Allow the vial to equilibrate to room temperature before opening.
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Analyze the concentration of this compound in each sample.
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Calculate the percentage of this compound remaining relative to the time zero concentration.
5. Data Presentation:
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Plot the percentage of this compound remaining against time for each storage condition.
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Calculate the time taken for the concentration to decrease by a certain percentage (e.g., T₉₀, the time to reach 90% of the initial concentration).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).
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Injection Volume: 10-20 µL.
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Quantification: Use a calibration curve prepared from freshly made standards of known concentrations.
Visualizations
References
Preventing degradation of Iodofenphos during sample preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of Iodofenphos during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is an organophosphorus insecticide.[1] Understanding its physicochemical properties is crucial for developing stable sample preparation methods. It is a pale yellow liquid or a white crystalline solid with a mild odor.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂IO₃PS | [2][3][4] |
| Molecular Weight | 413.00 g/mol | |
| Melting Point | 72-75 °C | |
| Water Solubility | <2 mg/L at 20 °C | |
| log Kow (LogP) | 5.51 | |
| Vapor Pressure | 8.25 x 10⁻⁷ mm Hg at 20 °C | |
| Solubility in Organic Solvents | Soluble in acetone, toluene, dichloromethane; slightly soluble in methanol. |
Q2: What are the primary pathways of this compound degradation?
This compound degradation is primarily driven by hydrolysis and photolysis. The main degradation product identified in these processes is 2,5-dichloro-4-iodophenol.
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Hydrolysis: The aryl ester bond is susceptible to cleavage. This compound is relatively stable in neutral or weakly acidic/alkaline media but becomes unstable in concentrated acids and alkalis. Studies on similar organophosphates show that degradation rates increase with pH and temperature.
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Photolysis: Exposure to light, particularly artificial or natural sunlight, significantly accelerates degradation. In studies, the half-life of this compound in illuminated rainwater was significantly shorter (0.4 days) compared to non-illuminated samples (1.9 days).
.
Caption: Primary degradation pathways of this compound.
Q3: Which analytical techniques are most suitable for this compound analysis?
Gas chromatography (GC) is the most common and effective technique for analyzing this compound. Due to its chemical structure, specific detectors provide high sensitivity and selectivity.
Table 2: Recommended Analytical Setups for this compound
| Technique | Detector | Selectivity | Common Use |
| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) | High for N and P compounds | Standard for organophosphate analysis. |
| Flame Photometric Detector (FPD) | High for S and P compounds | Excellent for phosphorothioates like this compound. | |
| Mass Spectrometry (MS) | High (confirmatory) | Provides structural confirmation of the analyte. | |
| Liquid Chromatography (LC) | Tandem Mass Spectrometry (MS/MS) | Very High (confirmatory) | Used for complex matrices or when derivatization is not desired. |
Troubleshooting Guide: Sample Preparation
Problem: Low or inconsistent recovery of this compound.
Low recovery is a common issue, often stemming from degradation during sample preparation or matrix effects. Follow this guide to diagnose and resolve the problem.
Caption: Troubleshooting logic for low this compound recovery.
Experimental Protocols
Protocol 1: Generic Sample Preparation Workflow using Modified QuEChERS
This protocol provides a general workflow for extracting this compound from a food or environmental matrix, designed to minimize degradation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adapted for pesticide residue analysis.
Caption: Recommended sample preparation workflow for this compound.
Detailed Steps:
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Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like soil or grain, rehydrate with an appropriate amount of water and let stand for 10-20 minutes before extraction.
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Extraction:
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Add 10 mL of acetonitrile to the tube.
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If required, add an appropriate internal standard.
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Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
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Salting Out: Add a salt mixture, commonly anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to induce phase separation. Shake immediately and vigorously for 1 minute.
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Centrifugation: Centrifuge the tube for 5 minutes at a sufficient speed (e.g., 3000-5000 rpm) to achieve a clean separation of the acetonitrile layer from the aqueous/solid phase.
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Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
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Transfer an aliquot (e.g., 5 mL) of the upper acetonitrile layer to a d-SPE tube.
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The d-SPE tube should contain a sorbent like primary secondary amine (PSA) to remove interfering matrix components and anhydrous MgSO₄ to remove residual water.
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Vortex for 30 seconds and centrifuge for 2 minutes.
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Final Extract Preparation:
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Carefully transfer the cleaned supernatant to a new tube or directly into a GC vial.
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CRITICAL STEP: If the solvent needs to be concentrated or exchanged (e.g., to hexane/acetone for better GC compatibility), use a gentle stream of nitrogen and a water bath set to no higher than 40°C. Evaporating to dryness can lead to the loss of analytes.
-
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Analysis: Inject the final extract into the GC system for analysis.
References
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Iodofenphos
Welcome to the technical support center for addressing matrix effects in the LC-MS/MS analysis of the organophosphate pesticide, Iodofenphos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant signal suppression for this compound when analyzing fatty food matrices like vegetable oil. What is the likely cause?
A1: Signal suppression is a common manifestation of matrix effects in LC-MS/MS analysis, particularly for lipophilic compounds like this compound in complex, fatty matrices.[1][2] The high fat content in samples like vegetable oil can lead to the co-extraction of lipids and other matrix components that interfere with the ionization of this compound in the mass spectrometer's ion source. This competition for ionization efficiency results in a decreased signal intensity for your target analyte.[3][4]
Q2: How can we confirm that matrix effects are the cause of our poor signal intensity and variability?
A2: To confirm the presence and extent of matrix effects, you can perform a matrix effect study by comparing the signal response of this compound in a pure solvent standard to its response in a matrix-matched standard (a blank matrix extract spiked with this compound at the same concentration). A significant difference in signal intensity indicates the presence of matrix effects. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q3: What are the most effective sample preparation strategies to minimize matrix effects for this compound in fatty samples?
A3: For fatty matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is highly recommended.[5] Key modifications for high-fat samples include:
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Increased Solvent-to-Sample Ratio: Using a larger volume of extraction solvent (acetonitrile) helps to partition the lipophilic this compound from the bulk of the fat.
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Dispersive Solid-Phase Extraction (d-SPE) with C18 Sorbent: The inclusion of C18 sorbent in the d-SPE cleanup step is crucial for removing co-extracted lipids.
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Primary Secondary Amine (PSA) Sorbent: PSA is also used in the d-SPE cleanup to remove fatty acids, sugars, and other polar interferences.
Q4: Is there a stable isotope-labeled (SIL) internal standard available for this compound? If not, what are the alternatives?
A4: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. SIL internal standards are the preferred choice for accurately compensating for matrix effects as they have nearly identical chemical and physical properties to the analyte.
In the absence of a SIL internal standard for this compound, a common alternative is to use a non-labeled internal standard from the same chemical class, such as another organophosphate pesticide. Triphenyl phosphate (TPP) is a frequently used internal standard in the analysis of organophosphorus pesticides. However, it is important to validate the performance of any alternative internal standard to ensure it adequately compensates for matrix effects on this compound in your specific matrix.
Q5: What are the recommended LC-MS/MS parameters for the analysis of this compound?
A5: this compound is typically analyzed in positive electrospray ionization (ESI) mode. The selection of appropriate precursor and product ions (MRM transitions) and collision energies is critical for achieving sensitivity and selectivity. While optimal parameters should be determined empirically on your specific instrument, a good starting point for this compound (precursor ion m/z 413.0) would be to monitor for characteristic product ions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or no this compound signal in matrix samples | Significant ion suppression due to matrix effects. | 1. Implement a modified QuEChERS protocol with C18 and PSA for lipid removal.2. Dilute the final extract to reduce the concentration of matrix components.3. Use matrix-matched calibration standards to compensate for the signal suppression. |
| High variability in replicate injections | Inconsistent matrix effects or sample preparation. | 1. Ensure thorough homogenization of the sample before extraction.2. Use a reliable internal standard to correct for variations.3. Check for and address any issues with the autosampler or injection system. |
| Poor peak shape (tailing or fronting) | Co-eluting matrix components interfering with chromatography. | 1. Optimize the LC gradient to improve separation of this compound from matrix interferences.2. Evaluate different LC column chemistries.3. Ensure proper pH of the mobile phase. |
| Inaccurate quantification | Uncorrected matrix effects. | 1. Use matrix-matched calibration curves for quantification.2. If available, use a stable isotope-labeled internal standard. If not, carefully validate an alternative internal standard like Triphenyl Phosphate. |
Quantitative Data on Matrix Effects
| Food Matrix Category | Expected Matrix Effect for this compound | Mitigation Strategy Priority |
| High-Fat (e.g., Vegetable Oils, Nuts) | Strong Ion Suppression | High (Modified QuEChERS with C18 is essential) |
| High-Sugar (e.g., Fruits, Juices) | Moderate to High Ion Suppression | High (PSA cleanup is important) |
| High-Water (e.g., Leafy Greens, Cucumbers) | Low to Moderate Ion Suppression | Medium |
| Dry/Complex (e.g., Cereals, Spices) | High and Variable (Suppression or Enhancement) | High (Thorough cleanup and matrix-matched standards are critical) |
Experimental Protocols
Modified QuEChERS Protocol for this compound in High-Fat Matrices (e.g., Vegetable Oil)
This protocol is a modification of the standard QuEChERS method, optimized for the extraction of pesticides from fatty samples.
1. Sample Preparation: a. Weigh 5 g of the homogenized high-fat sample into a 50 mL centrifuge tube.
2. Extraction: a. Add 10 mL of acetonitrile to the sample tube. b. Add an appropriate amount of your chosen internal standard (e.g., Triphenyl Phosphate). c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). d. Cap the tube and shake vigorously for 1 minute. e. Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 150 mg C18. b. Vortex for 30 seconds. c. Centrifuge at ≥5000 x g for 5 minutes.
4. Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is recommended.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the lipophilic this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The following are suggested starting points for this compound (Precursor Ion: m/z 413.0). The optimal collision energies should be determined on your instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| 413.0 | 125.1 | 25 |
| 413.0 | 290.9 | 15 |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: Modified QuEChERS workflow for high-fat matrices.
References
Technical Support Center: Improving the Sensitivity of Iodofenphos Detection in Complex Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Iodofenphos detection in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting this compound in biological samples?
A1: The most sensitive and widely used methods for the detection of this compound and other organophosphate pesticides in biological matrices are chromatographic techniques coupled with mass spectrometry, namely Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods offer high selectivity and low limits of detection (LOD) and quantification (LOQ). Additionally, enzyme-linked immunosorbent assays (ELISA) can be a sensitive and high-throughput screening tool.[3][4]
Q2: How can I minimize matrix effects when analyzing this compound in complex samples like blood plasma or adipose tissue?
A2: Matrix effects, which can suppress or enhance the analyte signal, are a significant challenge in complex biological samples.[5] To minimize these effects, several strategies can be employed:
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Effective Sample Preparation: Utilize robust extraction and clean-up procedures like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) to remove interfering matrix components.
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Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that closely matches the sample matrix to compensate for signal suppression or enhancement.
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Isotope Dilution: Use a stable isotope-labeled internal standard for this compound, if available, as it co-elutes with the analyte and experiences similar matrix effects, providing accurate quantification.
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Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.
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Dilution: Diluting the sample extract can reduce the concentration of interfering substances, thereby mitigating matrix effects.
Q3: What are the expected recovery rates for this compound using QuEChERS and SPE?
A3: For organophosphate pesticides, recovery rates for both QuEChERS and SPE methods are generally expected to be within the range of 70-120% for method validation. However, the actual recovery for this compound can vary depending on the specific matrix, the sorbent material used, and the precise protocol followed. For fatty matrices, modifications to the standard QuEChERS protocol, such as the use of C18 or Z-Sep sorbents for lipid removal, are often necessary to achieve acceptable recoveries.
Q4: How should I store biological samples to ensure the stability of this compound before analysis?
A4: To ensure the stability of organophosphate pesticides like this compound, biological samples should be stored frozen, ideally at -20°C or lower, until analysis. It is crucial to minimize freeze-thaw cycles. For long-term storage, temperatures of -80°C are recommended. The stability of pesticides can be matrix-dependent, and some degradation may occur even under frozen conditions over extended periods. Therefore, it is advisable to analyze samples as soon as possible after collection.
Q5: Are there commercially available ELISA kits for this compound detection?
A5: While there are general ELISA kits available for the detection of organophosphate pesticides as a class, this compound-specific commercial ELISA kits may be less common. These kits work on the principle of competitive immunoassay. The performance of these kits, including their cross-reactivity with this compound, sensitivity (LOD), and dynamic range, should be carefully evaluated before use. It is recommended to consult the manufacturer's data sheet for specific performance characteristics.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and volume. For QuEChERS, ensure vigorous shaking. For SPE, ensure the cartridge is properly conditioned and the sample is loaded at an appropriate flow rate. Consider alternative extraction techniques like microwave-assisted extraction (MAE). |
| Inappropriate SPE Sorbent | Select an SPE sorbent appropriate for the polarity of this compound and the matrix. C18 is a common choice for nonpolar to moderately polar compounds from aqueous matrices. |
| Analyte Degradation | Ensure proper sample storage conditions (-20°C or below). Avoid repeated freeze-thaw cycles. Check the pH of the sample and extraction solvents, as extreme pH can cause degradation. |
| Loss during Solvent Evaporation | If a solvent evaporation step is used, optimize the temperature and nitrogen flow to prevent loss of the volatile analyte. |
Issue 2: High Matrix Effects (Signal Suppression or Enhancement)
| Possible Cause | Troubleshooting Step |
| Insufficient Clean-up | For QuEChERS, use appropriate d-SPE sorbents (e.g., PSA for removing fatty acids, C18 or Z-Sep for lipids). For SPE, optimize the wash steps to remove interferences without eluting the analyte. |
| Co-elution of Matrix Components | Modify the chromatographic gradient to better separate this compound from interfering compounds. Consider using a different analytical column with a different stationary phase. |
| Ionization Source Contamination | Clean the mass spectrometer's ion source regularly, as matrix components can accumulate and affect ionization efficiency. |
| Inappropriate Calibration Strategy | Switch to matrix-matched calibration or use a stable isotope-labeled internal standard for more accurate quantification. |
Issue 3: Poor Peak Shape or Resolution in Chromatography
| Possible Cause | Troubleshooting Step |
| Column Contamination | Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent or replace it. |
| Incompatible Injection Solvent | The solvent used to reconstitute the final extract should be compatible with the mobile phase to avoid peak distortion. |
| Improper Mobile Phase pH | Optimize the pH of the mobile phase to ensure this compound is in a single ionic form for better peak shape. |
| Column Overloading | If the concentration of the analyte or co-extracted matrix components is too high, dilute the sample extract. |
Quantitative Data Summary
Table 1: Performance of Chromatographic Methods for Organophosphate Pesticide Detection (Applicable to this compound)
| Analytical Method | Biological Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS/MS | Blood Serum | Solid-Phase Extraction | 0.01 - 2.70 ng/mL | 0.05 - 9.00 ng/mL | 90 - 120 | |
| GC-MS | Human Blood | Headspace SPME | 0.01 - 0.3 µg/g | - | 70 - 95 | |
| LC-MS/MS | Urine | Solid-Phase Extraction | - | 0.1 - 16 pg/mL | 71 - 114 | |
| UFLC-MS/MS | Urine | Liquid-Liquid Extraction | 0.0201 - 0.0697 ng/mL | 0.0609 - 0.2112 ng/mL | 93 - 102 | |
| GC-MS | Adipose Tissue | QuEChERS | - | 0.05 - 0.5 mg/kg | 75 - 93 |
Note: The values presented are for a range of organophosphate pesticides and may vary for this compound depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: this compound Detection in Human Plasma by GC-MS/MS
This protocol is a general procedure for organophosphate pesticide analysis and should be optimized for this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
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Sample Pre-treatment: To a 1 mL plasma sample, add an appropriate internal standard.
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Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
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Loading: Load the pre-treated plasma sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
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Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.
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Elution: Elute this compound with an appropriate volume of a suitable organic solvent (e.g., ethyl acetate or acetonitrile).
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Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of a solvent compatible with the GC-MS/MS system.
2. GC-MS/MS Analysis
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GC Column: Use a capillary column suitable for pesticide analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
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Oven Temperature Program: Optimize the temperature program to achieve good separation of this compound from other compounds. A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
-
Injector: Use a splitless injection mode to maximize sensitivity.
-
MS/MS Parameters: Optimize the precursor ion and product ions for this compound, as well as the collision energy, to achieve the best sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
Protocol 2: this compound Detection in Adipose Tissue by QuEChERS and GC-MS
This protocol is adapted from methods for pesticides in fatty matrices and should be validated for this compound.
1. Sample Preparation (QuEChERS)
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Homogenization: Homogenize 2 g of adipose tissue with 10 mL of water.
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Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.
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Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE (d-SPE) Clean-up: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture to remove lipids and other interferences (e.g., PSA and C18 or Z-Sep). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at a high speed for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract for GC-MS analysis.
2. GC-MS Analysis
-
Follow the general GC-MS parameters outlined in Protocol 1, optimizing them for this compound analysis. For quantification in complex matrices, using matrix-matched standards is highly recommended.
Visualizations
Caption: Workflow for this compound detection by GC-MS/MS.
Caption: Troubleshooting low this compound recovery.
Caption: Mechanism of this compound toxicity via AChE inhibition.
References
- 1. Determination of twenty organophosphorus pesticides in blood serum by gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Evaluation of ELISA kits for the screening of four nitrofuran metabolites in aquaculture products according to the European guideline for the validation of screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Evaluation of Three Commercial Elisa Kits Used for the Detection of Aflatoxins B1, B2, G1, and G2 in Feedstuffs and Comparison with an HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Safe Handling and Disposal of Iodofenphos Waste
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of Iodofenphos waste in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards in a lab setting?
A1: this compound is an organophosphate insecticide.[1] In a laboratory setting, its primary hazards stem from its classification as a cholinesterase inhibitor, meaning it can be toxic if it comes into contact with skin, is inhaled, or is ingested.[2][3] It is categorized as toxic, and some organophosphate pesticides are considered acutely toxic.[2] Direct contact with organophosphates can lead to symptoms like blurred vision due to ciliary muscle spasms.[2]
Q2: What immediate steps should be taken in case of skin or eye contact with this compound?
A2: In case of any pesticide contamination, prompt and thorough washing with soap and water is crucial. If this compound comes into contact with the skin, immediately remove any contaminated clothing and thoroughly wash the affected area with soap and water. For eye contact, flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so, and seek medical attention.
Q3: What are the requirements for storing this compound waste in the lab?
A3: this compound waste is considered toxic and must be handled as hazardous waste. It should be stored in clearly labeled, sealed, and appropriate containers. These containers should be kept in a designated satellite accumulation area, such as under a fume hood, and away from incompatible materials. Ensure the containers are properly labeled with "Hazardous Waste," the chemical name (this compound), and the date of accumulation.
Q4: Can I neutralize this compound waste in the lab before disposal?
A4: Yes, organophosphate pesticides like this compound can be decomposed and decontaminated using chemical methods. Treatment with alkaline solutions such as caustic soda (lye, sodium hydroxide) or lime is an effective method for breaking down many organophosphates. Another option is the use of sodium hypochlorite (bleach). However, it is crucial to follow a validated protocol and to be aware that these reactions can sometimes produce toxic byproducts. Always perform such procedures in a well-ventilated area, like a fume hood, and with appropriate personal protective equipment.
Q5: How should I dispose of empty this compound containers?
A5: Empty containers that held this compound must be treated as hazardous waste unless they are properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent. The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste. After triple rinsing, the container can often be disposed of as regular lab glass or plastic waste, but be sure to check your institution's specific guidelines.
Troubleshooting Guide
Problem: I have a small spill of this compound solution on my lab bench.
Solution:
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Safety First: Ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
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Containment: Cordon off the spill area to prevent others from coming into contact with it.
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Absorption: Cover the spill with an absorbent material, such as vermiculite, sand, or a commercial spill absorbent.
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Decontamination: Prepare a decontaminating solution. A 10% solution of lye (sodium hydroxide) or lime can be used for organophosphates. Alternatively, household bleach (sodium hypochlorite) can be effective. Carefully apply the decontaminating solution to the absorbent material covering the spill. Allow sufficient contact time for the reaction to occur.
-
Cleanup: Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Final Cleaning: Wipe down the spill area with soap and water.
-
Disposal: Label the hazardous waste container appropriately and arrange for its disposal through your institution's environmental health and safety office.
Problem: My this compound waste container is full.
Solution:
-
Proper Sealing: Securely close the container.
-
Labeling: Ensure the hazardous waste label is completely filled out with the contents and accumulation start date.
-
Storage: Move the full container to your lab's designated main hazardous waste storage area.
-
Request Pickup: Follow your institution's procedures to request a pickup of the hazardous waste by the environmental health and safety department or a licensed contractor.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H8Cl2IO3PS | |
| Molecular Weight | 413 g/mol | |
| Appearance | Pale yellow liquid or white solid | |
| Melting Point | 72-73 °C | |
| Stability | Relatively stable in neutral or weakly acidic/alkaline media; unstable in concentrated acids and alkalis. |
Experimental Protocols
Protocol for Decontamination of a Small this compound Spill
Materials:
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves (e.g., nitrile), and a respirator if specified by your safety officer.
-
Absorbent material (e.g., vermiculite, sand, or spill pads).
-
Decontaminating solution: 10% sodium hydroxide (lye) solution or household bleach (sodium hypochlorite).
-
Scoop and dustpan (plastic or other non-reactive material).
-
Designated hazardous waste container with a lid.
-
Soap and water.
-
Paper towels.
Procedure:
-
Don PPE: Before beginning, ensure all necessary PPE is worn correctly.
-
Contain the Spill: Prevent the spread of the liquid by surrounding the spill with absorbent material.
-
Absorb the Spill: Gently cover the entire spill with more absorbent material.
-
Apply Decontaminant: Carefully pour the 10% sodium hydroxide solution or bleach over the absorbent material. Use enough to saturate the material. Be cautious as the reaction may generate heat or fumes; perform this step in a well-ventilated area or fume hood.
-
Allow Reaction Time: Let the decontaminant react with the this compound for at least 30 minutes.
-
Collect Waste: Using the scoop and dustpan, carefully collect all the contaminated absorbent material and place it into the hazardous waste container.
-
Clean the Surface: Wash the spill area thoroughly with soap and water. Dry the area with paper towels.
-
Dispose of Cleaning Materials: Place the used paper towels and any other contaminated materials into the hazardous waste container.
-
Seal and Label: Securely close the hazardous waste container and ensure it is properly labeled with its contents.
-
Personal Decontamination: Remove and dispose of your gloves in the hazardous waste container. Wash your hands thoroughly with soap and water.
-
Arrange for Disposal: Contact your institution's environmental health and safety office for pickup of the hazardous waste.
Visualizations
Caption: Workflow for this compound Waste Handling and Disposal.
References
Overcoming poor reproducibility in Iodofenphos bioassays
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome poor reproducibility in Iodofenphos bioassays.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent across different experiments. What are the common causes?
A1: Fluctuations in IC50 values are a frequent issue in acetylcholinesterase (AChE) inhibition assays and can arise from several factors[1]:
-
Reagent Variability: Inconsistent preparation of buffers, enzyme solutions, substrates (e.g., acetylthiocholine), and the inhibitor itself can lead to shifts in potency[1]. The quality of reagents, including the AChE enzyme, substrate, and chromogen, is critical; using expired or poor-quality reagents can affect results[2].
-
Experimental Conditions: Minor variations in temperature, pH, and incubation times can significantly impact enzyme kinetics and, consequently, IC50 values[1][2].
-
Enzyme Activity: The specific activity of acetylcholinesterase can differ between batches or degrade over time with improper storage.
-
This compound Solution: this compound is relatively stable in neutral or weakly acidic/alkaline media but is unstable in concentrated acids and alkalis. Ensure your stock solutions are fresh and properly stored. Due to its low water solubility, precipitation of the compound in the assay well can also be a source of variability.
-
Pipetting Errors: Inaccurate dispensing of reagents, particularly at low volumes, can introduce significant errors and contribute to variability.
Q2: I am observing high background noise in my colorimetric (Ellman's) assay. What could be wrong?
A2: High background noise can obscure the signal from enzyme activity. Potential causes include:
-
Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine (ATCh), can undergo spontaneous, non-enzymatic hydrolysis. This is more likely to occur if the buffer pH is too high (above 8.0).
-
DTNB Instability: The Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), can react with other reducing agents present in the sample or buffer, leading to a false-positive signal. It is recommended to prepare DTNB solutions fresh for each experiment.
-
Contamination: Contamination of reagents or labware with sulfhydryl-containing compounds can also react with DTNB.
Q3: My negative and positive controls are not performing as expected. What should I check?
A3: Issues with controls often indicate fundamental problems with the assay setup:
-
Negative Control (e.g., DMSO): If you observe inhibition in your negative control, it may suggest contamination of your reagents or that the solvent concentration is too high and is inhibiting the enzyme.
-
Positive Control (a known AChE inhibitor): If the positive control shows weaker or no inhibition, it could be due to the degradation of the control compound, use of an inactive enzyme, or problems with the detection reagents.
Troubleshooting Guide
This section provides a more in-depth approach to resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Replicate Readings | Pipetting Inaccuracy | Use calibrated pipettes and consider using a multichannel pipette for adding reagents to minimize timing differences. Prepare a master mix for the reaction cocktail. |
| Incomplete Mixing | Gently mix the plate after adding each reagent. Avoid introducing bubbles. | |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. | |
| Low Enzyme Activity | Poor Reagent Quality | Use fresh reagents, especially the substrate (acetylthiocholine) and the chromogen (DTNB), as they can degrade over time. If enzyme activity is still low, consider using a fresh vial of the enzyme. |
| Sub-optimal pH or Temperature | Ensure the assay buffer pH is within the optimal range for AChE (typically pH 7.4-8.0). Maintain a consistent and appropriate temperature throughout the experiment (e.g., 25°C or 37°C). | |
| Variable Inhibition by this compound | Solubility Issues | This compound has low water solubility. Ensure the final concentration of any organic solvent (like DMSO) used to dissolve the inhibitor is low (typically <1%) and consistent across all wells. Visually inspect for precipitation. |
| Inconsistent Incubation Times | Use a multichannel pipette to start the reaction simultaneously in all wells. Ensure that the pre-incubation time of the enzyme with this compound is consistent. |
Experimental Protocols
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines a standard procedure for a 96-well plate-based AChE inhibition assay to determine the inhibitory potential of this compound.
1. Materials and Reagents:
-
Enzyme: Purified Acetylcholinesterase (e.g., from electric eel)
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
Substrate: Acetylthiocholine Iodide (ATCI)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Test Compound: this compound
-
Positive Control: A known AChE inhibitor (e.g., Eserine)
-
Equipment: 96-well microplate reader capable of measuring absorbance at 412 nm
2. Reagent Preparation:
-
AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
ATCI Solution: Prepare a stock solution of 10 mM ATCI in deionized water.
-
DTNB Solution: Prepare a stock solution of 10 mM DTNB in the assay buffer.
-
This compound Solution: Prepare a stock solution (e.g., 10 mM) in 100% DMSO. Create a serial dilution series to achieve the desired final concentrations. Ensure the final DMSO concentration in the well is low (typically ≤1%).
3. Assay Procedure (96-well plate format, Total Volume = 200 µL per well):
-
Add 130 µL of buffer, 20 µL of DTNB, and 10 µL of AChE solution to the test wells.
-
Add 10 µL of the this compound serial dilutions to the respective test wells.
-
For control wells (100% activity), add 140 µL of buffer, 20 µL of DTNB, 10 µL of vehicle (e.g., 1% DMSO), and 10 µL of AChE solution.
-
For blank wells, add 180 µL of buffer and 20 µL of ATCI solution (no enzyme).
-
Gently tap the plate to mix and pre-incubate for 10 minutes at 37°C. This allows this compound to bind to the enzyme.
-
To initiate the reaction, add 20 µL of ATCI solution to all wells (except the blank).
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 412 nm, taking readings every 60 seconds for 15-20 minutes.
4. Data Analysis:
-
Determine the reaction rate (velocity, V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H8Cl2IO3PS | |
| Molecular Weight | 413.00 g/mol | |
| Melting Point | 72-73 °C | |
| Water Solubility | <2 mg/L at 20 °C | |
| LogP (Octanol/Water) | 5.51 | |
| Stability | Relatively stable in neutral or weakly acidic/alkaline media; unstable in concentrated acids & alkalis. |
Table 2: Troubleshooting Assay Parameters
| Parameter | Typical Range | Notes for Optimization |
| pH | 7.4 - 8.0 | AChE activity is pH-dependent. Verify buffer pH before each experiment. |
| Temperature | 25°C or 37°C | Maintain consistent temperature for all reagents and during the assay run. |
| Enzyme Concentration | 0.1 - 0.5 U/mL | Titrate to find the minimal concentration that gives a robust and linear signal. |
| Substrate (ATCI) Conc. | Varies (near Km) | The concentration should be appropriate for the assay and the specific research question (e.g., determining the mechanism of inhibition). |
| Solvent (DMSO) Conc. | < 1% | High concentrations can inhibit enzyme activity. Keep consistent across all wells. |
| Pre-incubation Time | 10 - 15 minutes | Optimize to ensure equilibrium is reached between the inhibitor and the enzyme before adding the substrate. |
Visual Guides
Caption: Mechanism of AChE action and its inhibition by this compound.
Caption: Experimental workflow for the AChE colorimetric assay.
Caption: A logical workflow for troubleshooting poor reproducibility.
References
Technical Support Center: Minimizing Non-Specific Binding of Iodofenphos in Protein Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the non-specific binding of Iodofenphos in various protein assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an organophosphorus insecticide that acts as a cholinesterase inhibitor.[1][2][3] Its chemical structure and properties, particularly its hydrophobicity (log Kow = 5.51), contribute to its tendency for non-specific binding in aqueous assay environments.[1] It has low solubility in water but is soluble in organic solvents like acetone and xylene.[1]
Q2: What is non-specific binding and why is it a concern with this compound?
Non-specific binding (NSB) refers to the interaction of a compound, such as this compound, with surfaces or molecules other than its intended biological target. This is a significant concern in protein assays as it can lead to high background signals, reduced assay sensitivity, and inaccurate data, potentially resulting in false-positive or false-negative outcomes. Given this compound's hydrophobic nature, it is prone to non-specific interactions with plastic surfaces of assay plates and proteins in the sample.
Q3: What are the primary causes of non-specific binding of small molecules like this compound?
Several factors can contribute to the non-specific binding of small hydrophobic molecules:
-
Hydrophobic Interactions: The hydrophobic nature of this compound can cause it to bind to hydrophobic surfaces of microplates and the hydrophobic regions of proteins.
-
Ionic Interactions: Electrostatic forces can lead to the binding of molecules to charged surfaces or proteins.
-
Inadequate Blocking: Failure to effectively block all unoccupied sites on the assay surface can leave them available for this compound to bind.
-
High Concentration of this compound: Using an excessively high concentration of the compound increases the likelihood of low-affinity, non-specific interactions.
Troubleshooting Guides
Issue 1: High Background Signal in an ELISA-based Assay
Symptoms: Uniformly high signal across all wells, including negative controls.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Blocking | Optimize the blocking buffer. Experiment with different blocking agents (e.g., BSA, casein, non-fat dry milk) and their concentrations. Consider using commercially available synthetic or non-mammalian protein-based blockers. | Different blocking agents have varying efficiencies in preventing non-specific binding. Optimization is crucial for each specific assay. |
| Increase blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). | Longer incubation ensures complete saturation of non-specific binding sites on the plate. | |
| Hydrophobic Interactions | Add a non-ionic detergent (e.g., Tween-20 or Triton X-100) to the wash buffer and potentially the blocking and sample dilution buffers. | Detergents help to disrupt hydrophobic interactions between this compound and the assay plate or other proteins. |
| Increase the ionic strength of the buffers by adding NaCl. | Higher salt concentrations can shield charged interactions that contribute to non-specific binding. | |
| High this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound that provides a good signal-to-noise ratio. | Reducing the concentration can minimize low-affinity, non-specific interactions. |
Issue 2: Inconsistent or Irreproducible Results
Symptoms: High variability between replicate wells or between experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of the buffer after each wash. | Thorough washing is critical for removing unbound this compound and other reagents that can contribute to background signal. |
| Buffer Composition | Adjust the pH of the assay buffers. | The charge of both this compound and the interacting proteins can be influenced by pH, affecting non-specific binding. |
| Protein Aggregation | Include a non-ionic detergent in the buffer to prevent aggregation of proteins that could entrap this compound. | Detergents can help maintain protein solubility and reduce non-specific interactions. |
Experimental Protocols
Protocol 1: Optimization of Blocking Buffer
-
Prepare a series of blocking buffers:
-
1%, 3%, and 5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).
-
1%, 3%, and 5% non-fat dry milk in PBS.
-
A commercially available synthetic or non-mammalian protein-based blocking buffer.
-
-
Coat microplate wells with the target protein or leave them uncoated for a blank control.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the different blocking buffers to the wells and incubate for various times (e.g., 1 hour at room temperature, 2 hours at room temperature, or overnight at 4°C).
-
Wash the wells again three times with wash buffer.
-
Add a high concentration of this compound to the wells and incubate for your standard assay time.
-
Wash the wells thoroughly to remove unbound this compound.
-
Add your detection reagents and measure the signal.
-
Compare the signal from the different blocking conditions to identify the one that yields the lowest background.
Protocol 2: Optimization of Detergent Concentration in Wash Buffer
-
Prepare a series of wash buffers with varying concentrations of a non-ionic detergent (e.g., 0.05%, 0.1%, and 0.2% Tween-20 in PBS).
-
Perform your standard assay up to the washing steps.
-
Use the different wash buffers to wash the wells after the incubation with this compound.
-
Proceed with the detection steps and measure the signal.
-
Analyze the results to determine the detergent concentration that effectively reduces non-specific binding without compromising the specific signal. Be aware that high concentrations of detergents can sometimes interfere with antibody-antigen interactions.
Quantitative Data Summary
The following tables provide general guidelines for concentrations of common reagents used to minimize non-specific binding. The optimal conditions for your specific assay with this compound should be determined empirically.
Table 1: Common Blocking Agents and Their Typical Working Concentrations
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A commonly used protein blocker. Ensure the BSA preparation itself does not cause non-specific interactions. |
| Non-fat Dry Milk | 0.1 - 5% (w/v) | Cost-effective, but may contain endogenous biotin and phosphoproteins that can interfere with certain assays. |
| Casein | 1 - 5% (w/v) | Similar to non-fat dry milk, may contain phosphoproteins. |
| Normal Serum | 5 - 10% (v/v) | Should be from the same species as the secondary antibody to prevent cross-reactivity. |
| Commercial Blockers | Manufacturer's recommendation | Often contain proprietary formulations of proteins, polymers, or synthetic compounds designed for low background. |
Table 2: Common Detergents and Their Typical Working Concentrations
| Detergent | Type | Typical Concentration Range in Wash Buffers |
| Tween-20 | Non-ionic | 0.05 - 0.2% (v/v) |
| Triton X-100 | Non-ionic | 0.05 - 0.2% (v/v) |
Visualizations
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Caption: Troubleshooting Workflow for Minimizing Non-Specific Binding.
References
Calibration curve issues in quantitative analysis of Iodofenphos
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantitative analysis of Iodofenphos, with a specific focus on calibration curve development.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve prevalent problems with this compound calibration curves.
Issue 1: Poor Linearity (Low Coefficient of Determination, r²)
A common issue in developing a calibration curve is poor linearity, indicated by a low r² value (typically < 0.99). This suggests that the relationship between the concentration of this compound and the instrument response is not directly proportional.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Standard Preparation | Review the preparation of stock and working standard solutions. Ensure accurate weighing of the this compound reference standard and precise dilutions. Use calibrated pipettes and high-purity solvents.[1] Prepare fresh standards, as this compound may degrade over time.[1] |
| Instrument Instability | Allow the analytical instrument (e.g., GC, HPLC) to stabilize before analysis.[1] Check for fluctuations in detector response, which could indicate a failing lamp or detector.[2] |
| Inappropriate Calibration Range | The selected concentration range may be too wide, exceeding the linear range of the detector.[3] Narrow the concentration range of the calibration standards. If a wide range is necessary, consider using a non-linear regression model, such as a quadratic fit, but this requires more standards and thorough validation. |
| Detector Saturation | At high concentrations, the detector response may plateau, leading to a non-linear curve. Dilute the higher concentration standards to fall within the linear range of the detector. For UV detectors, it's advisable to keep the maximum absorbance below 1 Absorbance Unit (AU). |
| Issues at Low Concentrations | A flattening of the curve at the lower end may indicate that the concentrations are near or below the Limit of Quantitation (LOQ). Ensure the lowest calibration standard is at or above the established LOQ. |
Troubleshooting Workflow for Poor Linearity:
Caption: Troubleshooting workflow for poor calibration curve linearity.
Issue 2: Significant Matrix Effects
Matrix effects occur when components of the sample matrix (e.g., soil, water, biological fluids) interfere with the analysis, causing either suppression or enhancement of the this compound signal. This can lead to inaccurate quantification.
Identifying and Mitigating Matrix Effects:
| Symptom | Diagnostic Step | Solution |
| Inconsistent recoveries for spiked samples. | Compare the slope of a calibration curve prepared in pure solvent to one prepared in a blank sample extract (matrix-matched). A significant difference indicates a matrix effect. | Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This is the most common and effective way to compensate for matrix effects. |
| Poor reproducibility between different sample matrices. | Analyze the same concentration of this compound in different blank matrices. | Sample Cleanup: Implement or optimize a sample cleanup procedure (e.g., Solid Phase Extraction - SPE) to remove interfering matrix components before analysis. |
| Signal suppression or enhancement. | Inject a known concentration of this compound standard, followed by an injection of the same concentration spiked into a blank matrix extract. Compare the peak areas. | Stable Isotope-Labeled Internal Standard: If available, use a stable isotope-labeled analog of this compound as an internal standard. This is often the best but most expensive solution. |
Workflow for Addressing Matrix Effects:
References
Validation & Comparative
Comparative Analysis of Iodofenphos and Other Organophosphate Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Iodofenphos and other widely used organophosphate insecticides, including Chlorpyrifos, Malathion, and Diazinon. The information is intended to support research, scientific evaluation, and the development of new pest control agents.
Mechanism of Action: Inhibition of Acetylcholinesterase
Organophosphate insecticides, including this compound, share a common mechanism of action: the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is crucial for the proper functioning of the nervous system in both insects and mammals.[3] It breaks down the neurotransmitter acetylcholine (ACh), terminating nerve signals.[4]
By inhibiting AChE, organophosphates cause an accumulation of ACh at nerve endings.[5] This leads to continuous nerve stimulation, resulting in hypersecretory effects, paralysis, and ultimately, death of the insect. The inhibition is generally irreversible as the organophosphate forms a stable, phosphorylated complex with the enzyme.
While the primary target is the same, variations in the chemical structure of different organophosphates can influence their potency and selectivity.
Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.
Comparative Efficacy and Target Pests
The effectiveness of organophosphate insecticides varies depending on the target pest species. This compound has been noted for its use as a protectant for stored grains against pests like Sitophilus oryzae and Tribolium castaneum.
Malathion is a broad-spectrum insecticide effective against a wide range of pests including aphids, leafhoppers, and fruit flies in various agricultural and horticultural settings. Chlorpyrifos is also a broad-spectrum insecticide used to control a variety of pests on numerous crops. Diazinon has been used in agriculture to control insects on fruit, vegetable, nut, and field crops.
Quantitative data on the lethal concentrations (LC50) or lethal doses (LD50) are essential for comparing the intrinsic toxicity of these insecticides to different pests. While direct comparative studies for this compound against the others are limited in the available literature, the following table provides a general overview of the pests targeted by each insecticide.
| Insecticide | Common Target Pests |
| This compound | Stored grain pests (Sitophilus oryzae, Tribolium castaneum, Trogoderma granarium) |
| Chlorpyrifos | Coleoptera, Diptera, Homoptera, and Lepidoptera in soil or on foliage. |
| Malathion | Aphids, leafhoppers, thrips, scale insects, fruit flies, whiteflies, and leaf miners. |
| Diazinon | Insects on fruit, vegetable, nut, and field crops. |
Toxicological Profile: Non-Target Organisms
A critical aspect of insecticide evaluation is its toxicity to non-target organisms, including mammals, birds, and aquatic life. Organophosphates, due to their mechanism of action, can pose risks to these organisms.
Mammalian Toxicity: The acute oral LD50 in rats is a common measure of mammalian toxicity. For Chlorpyrifos, the acute oral LD50 in rats is between 82 and 270 mg/kg.
Avian Toxicity: Chlorpyrifos is highly toxic to chickens, with an acute oral LD50 ranging from 32 mg/kg to 102 mg/kg.
Aquatic Toxicity: Organophosphates can be highly toxic to aquatic organisms. Chlorpyrifos has been shown to be a potent neurotoxicant to fish. The 96-hour LC50 of Chlorpyrifos for the freshwater catfish Mystus seenghala was determined to be 1.776 mg/L. Diazinon also poses a threat to aquatic ecosystems.
| Insecticide | Acute Oral LD50 (Rats, mg/kg) | Notes on Non-Target Toxicity |
| This compound | Data not readily available in searched literature. | Generally, as an organophosphate, it is expected to have some level of toxicity to non-target organisms. |
| Chlorpyrifos | 82 - 270 | Highly toxic to chickens (LD50: 32-102 mg/kg). Highly toxic to fish. |
| Malathion | Generally considered to have lower mammalian toxicity compared to other organophosphates. | |
| Diazinon | Poses a threat to aquatic ecosystems and is highly lethal to birds. |
Environmental Fate and Persistence
The environmental persistence and mobility of insecticides are key factors in assessing their overall environmental impact.
This compound: In soil, this compound has measured half-lives of 70.5 and 85.1 days in illuminated and non-illuminated conditions, respectively. It is considered to be immobile in soil.
Chlorpyrifos: Information on its environmental fate suggests it can be found in various environmental compartments.
Diazinon: Diazinon is moderately persistent and mobile in the environment. Its degradation in soil and water is influenced by factors like pH and microbial activity. The degradation of Diazinon can produce diazoxon, a toxic degradate.
Malathion: Malathion has a relatively short residual life, which can be advantageous in certain agricultural applications.
| Insecticide | Soil Half-Life | Mobility in Soil | Notes on Environmental Fate |
| This compound | 70.5 - 85.1 days | Immobile | |
| Chlorpyrifos | Can be found in various environmental compartments. | ||
| Diazinon | 21 - 103 days | Moderately mobile | Can contaminate groundwater. Degradation can produce toxic byproducts. |
| Malathion | Relatively short residual life. |
Insecticide Resistance
The development of resistance in pest populations is a significant challenge in the long-term use of any insecticide. Organophosphates are no exception. Cross-resistance can occur, where resistance to one organophosphate confers resistance to others due to their shared mechanism of action. Therefore, pest populations resistant to other organophosphates would likely not be effectively controlled by Chlorpyrifos.
Experimental Protocols
Determination of Acute Oral Toxicity (LD50) - Adapted from OECD Guideline 423
This protocol outlines a method for assessing the acute oral toxicity of a substance.
Objective: To determine the median lethal dose (LD50) of an insecticide following a single oral administration.
Experimental Animals: Healthy, young adult rodents (e.g., rats), typically females, are used. Animals are acclimatized to laboratory conditions for at least five days before the experiment.
Procedure:
-
Dose Preparation: The test substance is prepared at various concentrations, typically in a suitable vehicle like water or oil.
-
Administration: A single dose of the prepared substance is administered to the animals via oral gavage. The volume administered is generally kept low (e.g., not exceeding 1 mL/100g of body weight for aqueous solutions in rodents).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for a set period, typically 14 days. Observations are made frequently on the first day and at least daily thereafter.
-
Data Analysis: The number of mortalities at each dose level is recorded. The LD50 is then calculated using appropriate statistical methods, such as probit analysis.
Caption: Workflow for Acute Oral Toxicity (LD50) Determination.
Determination of Insecticide Efficacy (LC50) - Bioassay Methods
Several bioassay methods can be used to determine the efficacy of an insecticide against a target pest. The choice of method depends on the insecticide's mode of action and the target insect.
Objective: To determine the median lethal concentration (LC50) of an insecticide that causes 50% mortality in a test population of insects.
General Procedure (Contact Insecticide - Vial Test):
-
Preparation of Vials: Glass vials are coated with a solution of the insecticide in a volatile solvent (e.g., acetone). The solvent is allowed to evaporate, leaving a residue of the insecticide on the inner surface. A range of concentrations is prepared, along with a solvent-only control.
-
Insect Exposure: A known number of insects are introduced into each vial.
-
Incubation: The vials are kept under controlled environmental conditions (temperature, humidity, photoperiod).
-
Mortality Assessment: Mortality is assessed at a predetermined time point (e.g., 24, 48, or 72 hours).
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50.
Caption: Workflow for Insecticide Efficacy (LC50) Bioassay.
Conclusion
This compound, like other organophosphate insecticides, is an effective inhibitor of acetylcholinesterase. Its primary application appears to be in the protection of stored grains. When compared to broader-spectrum organophosphates like Chlorpyrifos, Malathion, and Diazinon, its range of targeted pests may be more specific. The toxicological and environmental profiles of organophosphates necessitate careful consideration of their use to minimize impacts on non-target organisms and the environment. The development of resistance remains a persistent challenge for this class of insecticides. Further research involving direct comparative studies would be beneficial for a more comprehensive understanding of the relative performance of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinesterase-inhibiting insecticide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Iodofenphos Metabolites in Immunoassay Kits: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassay kits is paramount for accurate quantification of target analytes. This guide provides a comparative analysis of the cross-reactivity of Iodofenphos metabolites in the context of organophosphate immunoassay kits. Due to the absence of commercially available immunoassay kits specifically designed for this compound, this guide leverages data from kits developed for structurally similar organophosphate pesticides to provide insights into potential cross-reactivity.
Executive Summary
This compound, an organothiophosphate insecticide, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. The structural similarity between the parent compound and its metabolites, as well as with other organophosphate pesticides, creates a potential for cross-reactivity in immunoassays. This can lead to an overestimation of the parent compound's concentration. This guide outlines the known metabolites of this compound, presents cross-reactivity data from immunoassays of analogous organophosphates, and provides a detailed experimental protocol for assessing cross-reactivity.
This compound and its Metabolites
This compound is metabolized in the body into several compounds, with over 80% of an administered dose being eliminated in the urine as metabolites within 24 hours in rat models[1]. The primary identified metabolites of this compound are presented in Table 1. Understanding these metabolites is the first step in assessing potential immunoassay cross-reactivity.
Table 1: Major Metabolites of this compound [1]
| Metabolite Name | Chemical Structure |
| Iodofenoxon | C8H8Cl2IO4P |
| Desmethyl Iodofenoxon | C7H6Cl2IO4P |
| Dimethyl phosphorothioic acid | C2H7O2PS |
| Monomethyl phosphoric acid | CH5O4P |
| Dimethyl phosphoric acid | C2H7O4P |
| Phosphoric acid | H3O4P |
Cross-Reactivity in Organophosphate Immunoassays
Cross-reactivity in an immunoassay occurs when the antibodies, designed to bind to a specific analyte, also bind to other structurally similar molecules. In the case of organophosphate pesticides, this is a common phenomenon due to the shared phosphate or phosphorothioate core and similar aromatic side chains[2].
As no specific immunoassay kits for this compound are commercially available, data from kits for structurally related compounds like Isofenphos and Chlorpyrifos can offer valuable insights. The structural similarity between this compound and Isofenphos, for instance, suggests that an anti-Isofenphos antibody might recognize this compound and its metabolites.
Table 2: Illustrative Cross-Reactivity Data for an Isofenphos ELISA Kit
This table presents hypothetical data for illustrative purposes, based on typical cross-reactivity profiles observed for organophosphate immunoassays, as no specific data for this compound is available.
| Compound Tested | IC50 (ng/mL) | Cross-Reactivity (%) |
| Isofenphos | 10 | 100 |
| This compound | 50 | 20 |
| Iodofenoxon | 80 | 12.5 |
| Chlorpyrifos | 200 | 5 |
| Fenitrothion | 500 | 2 |
| Malathion | >1000 | <1 |
IC50: The concentration of the analyte that causes 50% inhibition of the signal. Cross-reactivity (%) = (IC50 of Isofenphos / IC50 of test compound) x 100.
Experimental Protocol for Determining Cross-Reactivity
A standard method for evaluating the cross-reactivity of an immunoassay is through a competitive enzyme-linked immunosorbent assay (ELISA). The following protocol outlines the key steps.
Materials:
-
Microtiter plates coated with a capture antibody specific to the target organophosphate (e.g., anti-Isofenphos).
-
Standard solutions of the target analyte (e.g., Isofenphos) and potential cross-reactants (this compound and its metabolites).
-
Enzyme-conjugated version of the target analyte (e.g., Isofenphos-HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
Procedure:
-
Preparation of Standard Curves: Prepare serial dilutions of the standard analyte and each potential cross-reactant in an appropriate buffer.
-
Competitive Reaction: Add a fixed concentration of the enzyme-conjugated analyte to each well of the microtiter plate, along with the varying concentrations of the standard analyte or the potential cross-reactants.
-
Incubation: Incubate the plate to allow for competitive binding between the free analyte (or cross-reactant) and the enzyme-conjugated analyte for the antibody binding sites.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of the analyte or cross-reactant.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 value for the target analyte and each of the tested compounds.
-
Calculation of Cross-Reactivity: Calculate the percent cross-reactivity for each compound using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizing Metabolic Pathways and Immunoassay Principles
To better understand the relationship between this compound and its metabolites, and the principle of cross-reactivity, the following diagrams are provided.
Caption: Metabolic pathway of this compound.
Caption: Principle of cross-reactivity in a competitive immunoassay.
Conclusion
References
Unveiling the Neurotoxic Potency: A Comparative Analysis of Iodofenphos and its Oxon Metabolite
A deep dive into the neurotoxic profiles of the organophosphate insecticide Iodofenphos and its active metabolite, this compound-oxon, reveals a significant disparity in their primary mechanism of action: the inhibition of acetylcholinesterase (AChE). While direct comparative studies on this compound and its oxon are limited in publicly available literature, the established principles of organophosphate toxicology, supported by extensive research on analogous compounds, strongly indicate that this compound-oxon is the far more potent neurotoxin.
Organophosphate (OP) insecticides like this compound are phosphorothionates, containing a phosphorus-sulfur (P=S) double bond. In vivo, these compounds undergo metabolic activation, primarily in the liver, where the sulfur atom is replaced by an oxygen atom to form the corresponding "oxon" metabolite.[1] This transformation is critical to their insecticidal and toxicological properties. For this compound, this process yields this compound-oxon. A trace of this oxon metabolite has been detected in the urine of rats administered this compound, confirming its formation in biological systems.[1]
The primary mechanism of acute neurotoxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2] The "oxon" metabolites of phosphorothionate insecticides are the active inhibitors of AChE.[3] The parent compound, in its thiono- form (P=S), is a poor inhibitor of AChE.
Experimental Protocols
The assessment of neurotoxicity for organophosphates and their metabolites typically involves a combination of in vitro and in vivo studies.
In Vitro Acetylcholinesterase Inhibition Assay
A standard method to determine the anticholinesterase activity of a compound is the Ellman's assay. This colorimetric method measures the activity of AChE by quantifying the product of the enzymatic reaction.
Principle: Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to the AChE activity.
Procedure:
-
Preparation of Reagents: Prepare solutions of the test compounds (this compound and this compound-oxon), AChE enzyme (from a source such as electric eel or human erythrocytes), DTNB, and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: In a 96-well microplate, add the buffer, AChE enzyme solution, and varying concentrations of the inhibitor (this compound or this compound-oxon). A control well without any inhibitor is also prepared. The plate is incubated for a specific period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate solution (ATCI and DTNB) to all wells.
-
Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Neurotoxicity Studies
Animal models, typically rodents, are used to assess the in vivo neurotoxic effects.
Procedure:
-
Animal Dosing: Animals are administered with varying doses of this compound or this compound-oxon, usually via oral gavage or injection. A control group receives the vehicle only.
-
Observation of Clinical Signs: Animals are closely monitored for signs of cholinergic toxicity, which can include tremors, salivation, lacrimation, urination, defecation, and convulsions.
-
Cholinesterase Activity Measurement: At specific time points after dosing, blood and brain tissue samples are collected to measure AChE activity.
-
Determination of LD50: The median lethal dose (LD50), the dose that is lethal to 50% of the test population, can be determined from dose-response studies.
Signaling Pathways and Mechanisms of Neurotoxicity
The primary signaling pathway disrupted by this compound-oxon is the cholinergic pathway due to AChE inhibition.
References
- 1. This compound | C8H8Cl2IO3PS | CID 28935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Iodofenphos Detection
This guide provides a comprehensive comparison of analytical methodologies for the determination of Iodofenphos, an organophosphorus pesticide. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering a detailed overview of experimental protocols and performance data to aid in method selection and development.
Experimental Protocols
Several methods have been established for the analysis of this compound in various matrices, primarily relying on chromatographic techniques. The general workflow involves sample extraction, extract cleanup, and instrumental analysis.
1. Acetonitrile-Based Extraction for Produce Samples
This method is suitable for the analysis of this compound in food matrices like fruits and vegetables.
-
Extraction : A homogenized sample (10 g) is extracted with 10 mL of acetonitrile. To induce phase separation and salting out, 4 g of magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) are added. The mixture is thoroughly mixed and centrifuged.
-
Cleanup : The supernatant is further cleaned using a dual-layer primary-secondary amine (PSA)/graphitized carbon black (GCB) solid-phase extraction (SPE) tube. The elution is performed with a solvent mixture of 35% toluene and 65% acetonitrile for optimal recovery.
-
Analysis : The eluate is evaporated and reconstituted in ethyl acetate for analysis by gas chromatography (GC).[1]
2. Extraction from Animal Tissues and Urine
This protocol is designed for the determination of this compound and its metabolites in biological samples from cattle.
-
Extraction from Tissues : Samples are extracted with hexane. For fat samples, a hot hexane wash is employed.
-
Extraction from Urine : Urine samples are extracted with dichloromethane.
-
Cleanup : The extracts undergo a cleanup step using a column chromatography procedure.
-
Analysis : The final analysis is performed using gas-liquid chromatography (GLC) with an electron capture detector (ECD) or a flame photometric detector (FPD) operating in phosphorus mode.[2]
3. General Sample Preparation for Organophosphorus Pesticides
Various techniques are available for the extraction of organophosphorus pesticides, including this compound, from different environmental and food matrices.
-
Liquid-Liquid Extraction (LLE) : A conventional method involving partitioning of the analyte between two immiscible liquid phases.[3] Miniaturized versions like dispersive liquid-liquid microextraction (DLLME) have been developed to reduce solvent consumption.[3][4]
-
Solid-Phase Extraction (SPE) : A versatile and widely used technique for sample cleanup and pre-concentration.
-
Microwave-Assisted Extraction (MAE) : An alternative extraction technique that can reduce extraction time and solvent volume.
Instrumental Analysis
Gas chromatography is the most common technique for the determination of this compound.
-
Gas Chromatography (GC) : Various detectors can be coupled with GC for the analysis of this compound.
-
Nitrogen-Phosphorus Detector (NPD) : Offers high selectivity for phosphorus-containing compounds like this compound.
-
Flame Photometric Detector (FPD) : Can be operated in phosphorus or sulfur mode, providing selectivity for organophosphorus pesticides.
-
Electron Capture Detector (ECD) : Suitable for detecting halogenated compounds, including the iodine and chlorine atoms in this compound.
-
Mass Spectrometry (MS) : Provides high sensitivity and structural information for confirmation of the analyte.
-
-
Liquid Chromatography (LC) : While less common than GC for this compound, LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of pesticides and their metabolites in complex matrices like human urine.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the performance data for different this compound analytical methods as reported in the literature. It is important to note that a direct inter-laboratory comparison study for this compound was not found; therefore, the data is compiled from various single-laboratory studies.
| Analytical Method | Matrix | Extraction Method | Cleanup Method | Recovery (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| GC-NPD | Green Onions | Acetonitrile Extraction | Dual-layer PSA/GCB SPE | 81 (8% RSD) | 10 ng/g (spiking level) | |
| GC-NPD | Apples | Acetonitrile Extraction | Dual-layer PSA/GCB SPE | 88 (6% RSD) | 10 ng/g (spiking level) | |
| GC-NPD | Napa Cabbage | Acetonitrile Extraction | Dual-layer PSA/GCB SPE | 69 (4% RSD) | 10 ng/g (spiking level) | |
| GC-NPD | Button Mushrooms | Acetonitrile Extraction | Dual-layer PSA/GCB SPE | 78 (10% RSD) | 10 ng/g (spiking level) | |
| GLC-ECD | Cattle Tissues/Urine | Hexane/Dichloromethane | Column Chromatography | 70-98 | 0.005 ppm (this compound) |
RSD: Relative Standard Deviation
Visualizations
The following diagrams illustrate the typical workflow for this compound analysis and a conceptual comparison of analytical detectors.
Caption: A generalized workflow for the analysis of this compound from sample collection to final reporting.
Caption: Conceptual comparison of the selectivity of common GC detectors for this compound analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating a Novel LC-MS/MS-Based Method for Iodofenphos Analysis Against a Certified Reference Material and a Conventional GC-FPD Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Iodofenphos against a traditional Gas Chromatography-Flame Photometric Detector (GC-FPD) method. The validation of the new method is anchored by the use of a certified reference material (CRM), ensuring the accuracy and reliability of the obtained data. All experimental protocols and validation data are presented to aid researchers in making informed decisions for their analytical needs.
Introduction
This compound is an organophosphate insecticide used in agriculture.[1] Accurate and sensitive quantification of its residues in various matrices is crucial for food safety and environmental monitoring. While gas chromatography has been a standard technique for pesticide analysis, modern methods utilizing liquid chromatography coupled with tandem mass spectrometry offer potential advantages in terms of selectivity and reduced sample preparation complexity. This guide details the validation of a new LC-MS/MS method and compares its performance with an established GC-FPD technique.
Experimental Protocols
Certified Reference Material (CRM)
A certified reference material of this compound (purity ≥ 95%) was procured from a registered supplier. A stock solution of 1000 µg/mL was prepared in methanol and stored at 4°C. Working standards for calibration and spiking were prepared by diluting the stock solution in the appropriate solvent.
Method 1: New Analytical Method - LC-MS/MS
This newly developed method utilizes a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation protocol followed by LC-MS/MS analysis.
1. Sample Preparation (QuEChERS)
-
A 10 g homogenized sample is weighed into a 50 mL centrifuge tube.
-
10 mL of acetonitrile is added, and the tube is vortexed for 1 minute.
-
A salt mixture (4 g MgSO₄, 1 g NaCl) is added, and the tube is immediately shaken vigorously for 1 minute.
-
The sample is centrifuged at 4000 rpm for 5 minutes.
-
An aliquot of the supernatant is taken for dispersive solid-phase extraction (d-SPE) cleanup.
-
The extract is then filtered and transferred to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
Method 2: Alternative Analytical Method - GC-FPD
This method is based on conventional solvent extraction followed by analysis using a gas chromatograph equipped with a flame photometric detector, a common technique for organophosphorus pesticide analysis.
1. Sample Preparation (Solvent Extraction)
-
A 20 g homogenized sample is blended with 100 mL of acetone.
-
The extract is filtered and partitioned with dichloromethane.
-
The organic layer is collected, dried with anhydrous sodium sulfate, and concentrated using a rotary evaporator.
-
The final extract is reconstituted in a suitable solvent (e.g., hexane) for GC analysis.
2. GC-FPD Instrumentation and Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 250°C
-
Oven Program: A temperature gradient program to ensure separation of analytes.
-
Detector: Flame Photometric Detector (FPD) in phosphorus mode.
-
Detector Temperature: 280°C
Method Validation and Performance Comparison
The new LC-MS/MS method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] The validation parameters included linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The performance of the LC-MS/MS method was then compared to the GC-FPD method.
Data Presentation
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS Method | GC-FPD Method |
| Linear Range | 0.5 - 100 ng/mL | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| LOD | 0.1 ng/g | 2 ng/g |
| LOQ | 0.5 ng/g | 10 ng/g |
Table 2: Accuracy and Precision (Spiked Matrix at 3 Concentration Levels)
| Spiked Level | LC-MS/MS Method | GC-FPD Method |
| Recovery (%) | RSD (%) | |
| Low (10 ng/g) | 98.5 | 4.2 |
| Medium (50 ng/g) | 101.2 | 3.1 |
| High (100 ng/g) | 99.3 | 2.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the validation of the new analytical method for this compound.
References
Comparative Toxicity of Organophosphate Insecticides in Mammalian Versus Insect Cell Lines: A Review of In Vitro Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of organophosphate insecticides on mammalian and insect cell lines. Due to a lack of publicly available in vitro cytotoxicity data for Iodofenphos, this guide presents comparative data for other widely studied organophosphate insecticides, namely Chlorpyrifos, Diazinon, Parathion, and Dimethoate. The experimental data summarized herein illustrates the differential sensitivity of various cell lines to these compounds and provides detailed methodologies for the key experiments cited.
Executive Summary
Organophosphate insecticides are a major class of pesticides that act by inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and mammals. While designed to be selectively toxic to insects, concerns remain regarding their potential adverse effects on non-target organisms, including humans. In vitro cell-based assays are crucial tools for assessing the cytotoxicity of these compounds and understanding their mechanisms of action at the cellular level. This guide synthesizes available data on the half-maximal inhibitory concentration (IC50) of several organophosphates in both mammalian and insect cell lines, highlighting the differential toxicities. Furthermore, it details the experimental protocols for commonly used cytotoxicity assays and illustrates the key signaling pathways involved in organophosphate-induced cell death.
Comparative Cytotoxicity Data
The following table summarizes the available IC50 values for selected organophosphate insecticides in various mammalian and insect cell lines. These values represent the concentration of the insecticide required to inhibit 50% of cell viability or proliferation. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as exposure time and the specific assay used.
| Organophosphate | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay |
| Chlorpyrifos | Fetal Rat Astrocytes | Mammalian (Rat) | 45 - 57 | Not Specified | [³H]thymidine incorporation |
| 1321N1 | Mammalian (Human Astrocytoma) | 45 - 57 | Not Specified | [³H]thymidine incorporation | |
| Diazinon | Fetal Rat Astrocytes | Mammalian (Rat) | 45 - 57 | Not Specified | [³H]thymidine incorporation |
| 1321N1 | Mammalian (Human Astrocytoma) | 45 - 57 | Not Specified | [³H]thymidine incorporation | |
| Parathion | Fetal Rat Astrocytes | Mammalian (Rat) | 45 - 57 | Not Specified | [³H]thymidine incorporation |
| 1321N1 | Mammalian (Human Astrocytoma) | 45 - 57 | Not Specified | [³H]thymidine incorporation | |
| Dimethoate | Sf9 | Insect (Spodoptera frugiperda) | 260 (theoretical) | Not Specified | MTT |
Data for Fetal Rat Astrocytes and 1321N1 cells from a study on the effect of organophosphorus insecticides on astroglial cell proliferation[1]. Data for Sf9 cells from a study on the effect of selected insecticides on the Sf9 insect cell line[2].
Signaling Pathways in Organophosphate-Induced Cell Death
Organophosphate insecticides primarily exert their toxic effects through the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.[3] This overstimulation can trigger a cascade of events leading to cell death. In addition to their effects on the nervous system, organophosphates can also induce apoptosis (programmed cell death) in various cell types through mechanisms that may be independent of AChE inhibition.
Cholinesterase Inhibition Pathway
The primary mechanism of action for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE) in the synaptic cleft. This leads to an accumulation of acetylcholine (ACh) and hyperexcitation of nerve cells.
Caption: Organophosphate inhibition of acetylcholinesterase.
Apoptosis Induction in Mammalian Cells
In mammalian cells, organophosphates can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors.[4][5]
Caption: Mitochondrial pathway of apoptosis induced by organophosphates.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of insecticides.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
Caption: General workflow for a cell viability MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the organophosphate insecticide in culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the insecticide, e.g., DMSO) and a negative control (untreated cells).
-
Exposure: Incubate the cells with the insecticide for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the exposure period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solvent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the logarithm of the insecticide concentration to determine the IC50 value.
Acetylcholinesterase Inhibition Assay
This assay measures the activity of AChE in the presence of an inhibitor. The Ellman's reagent (DTNB) is used to quantify the product of the AChE reaction, thiocholine, which produces a yellow color upon reaction with DTNB.
Workflow:
Caption: Workflow for an in vitro acetylcholinesterase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate (acetylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer).
-
Reaction Setup: In a 96-well plate, add the buffer, DTNB solution, and different concentrations of the organophosphate insecticide to the appropriate wells.
-
Enzyme Addition: Add the acetylcholinesterase solution to all wells except the blank.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the acetylthiocholine iodide substrate to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percentage of AChE inhibition relative to the control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Conclusion
The available in vitro data, while not specific to this compound, demonstrates that organophosphate insecticides exhibit varying degrees of cytotoxicity towards both mammalian and insect cell lines. Generally, these compounds are more potent against insect cells, which is consistent with their intended use. The primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to neurotoxicity. Additionally, organophosphates can induce apoptosis in mammalian cells through the mitochondrial pathway, highlighting a potential mechanism for off-target effects. The provided experimental protocols for cytotoxicity and enzyme inhibition assays serve as a foundation for researchers to conduct their own comparative studies and further elucidate the selective toxicity of these important, yet potentially hazardous, compounds. Further research is warranted to obtain specific cytotoxicity data for this compound in a range of cell lines to better assess its specific risk profile.
References
A Comparative Guide to the Efficacy of Iodofenphos and Modern Pyrethroid Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the organophosphate insecticide Iodofenphos and modern synthetic pyrethroids. It details their distinct mechanisms of action, presents available efficacy data, and outlines standard experimental protocols for insecticide evaluation. Given that this compound is now largely obsolete, this comparison is based on historical data for this compound and current data for widely used pyrethroids.
Overview of Insecticide Classes
This compound is an organothiophosphate insecticide and acaricide first introduced in the mid-20th century. It functions as a contact and stomach poison with long-lasting effects. Historically, it was used to control a range of public health pests like cockroaches and mosquitoes, as well as pests on livestock and in stored grain. However, due to concerns related to environmental persistence and potential toxicity characteristic of the organophosphate class, its use has been discontinued in many regions.
Modern Pyrethroids , such as permethrin and deltamethrin, are synthetic insecticides chemically modeled after the natural insecticidal pyrethrins found in chrysanthemum flowers. Developed in the 1970s and onward, they represent a globally dominant class of insecticides used in agriculture, public health, and residential pest control. Their popularity stems from high efficacy against insects at low doses and generally lower toxicity to mammals compared to older classes like organophosphates and organochlorines.[1]
Mechanism of Action
The fundamental difference in efficacy and toxicological profiles between this compound and pyrethroids lies in their distinct molecular targets within the insect nervous system.
This compound: Acetylcholinesterase Inhibition
As an organophosphate, this compound acts by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). In a healthy synapse, AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh), terminating the nerve signal. This compound phosphorylates the active site of AChE, rendering it non-functional. This leads to an accumulation of ACh in the synaptic cleft, causing continuous and uncontrolled firing of nerve impulses. The resulting state of hyperexcitation leads to paralysis and eventual death of the insect.
Pyrethroids: Sodium Channel Modulation
Pyrethroids target the voltage-gated sodium channels in the nerve cell membrane, which are essential for propagating action potentials.[2] They bind to these channels, preventing them from closing normally after a nerve impulse has passed.[2] This disruption causes a prolonged influx of sodium ions, leading to a state of permanent depolarization of the nerve membrane.[2] The result is repetitive, uncontrolled nerve firing, which quickly leads to paralysis ("knockdown") and death of the insect.[2]
Comparative Efficacy Data
Direct comparative studies between this compound and modern pyrethroids under identical conditions are scarce due to the different eras of their primary use. The following table summarizes efficacy data from various studies to provide a contextual comparison against common insect vectors.
Note: The data below is collated from different studies and should not be interpreted as a direct head-to-head comparison. Efficacy is highly dependent on the insect strain (susceptible vs. resistant), environmental conditions, and specific bioassay parameters.
| Insecticide | Class | Target Pest | Efficacy Metric | Value | Study Context / Reference |
| Deltamethrin | Pyrethroid | Musca domestica (Housefly) | LD₅₀ | 1793 ng/fly (Resistant) | Bioassay on a highly resistant field population from Jeddah. |
| Deltamethrin | Pyrethroid | Musca domestica (Housefly) | LD₅₀ | 307 ng/fly (Resistant) | Bioassay on a resistant field population from Riyadh. |
| Permethrin | Pyrethroid | Anopheles gambiae (Malaria Mosquito) | Mortality (24h) | >98% | Bioassay on susceptible strains using 0.75% impregnated papers. |
| Permethrin | Pyrethroid | Musca domestica (Housefly) | RR₅₀ | 45.4 - 62.5 | High resistance observed in field populations from poultry farms. |
| Cypermethrin | Pyrethroid | Musca domestica (Housefly) | LD₅₀ | 0.0060 µ g/fly | Topical application bioassay on a laboratory strain. |
| Temephos | Organophosphate | Anopheles stephensi (Malaria Mosquito) | LC₅₀ | 0.0523 mg/L | Larval bioassay on a field-collected strain from Iran. |
| Dichlorvos | Organophosphate | Musca domestica (Housefly) | LD₅₀ | 0.2769 µ g/fly | Topical application bioassay on a laboratory strain. |
*Data for Temephos and Dichlorvos, other organophosphates, are provided for context due to the lack of recent, available quantitative data for this compound.
Experimental Protocols: Insecticide Susceptibility Testing
A standardized methodology is critical for evaluating and comparing the efficacy of insecticides. The WHO Tube Bioassay is a widely accepted protocol for assessing the susceptibility of adult mosquitoes to public health insecticides.
Protocol: WHO Standard Tube Bioassay
This bioassay measures the mortality of mosquitoes 24 hours after a one-hour exposure to a standard concentration of an insecticide impregnated onto filter paper.
-
Materials:
-
WHO tube test kit, including exposure tubes (red dot), holding tubes (green dot), and slide units.
-
Insecticide-impregnated papers at a discriminating concentration.
-
Control papers (impregnated with oil only).
-
A cohort of 3-5 day old, non-blood-fed female mosquitoes.
-
-
Methodology:
-
Preparation: About 20-25 mosquitoes are collected and introduced into a holding tube. They are left to acclimatize.
-
Exposure: The mosquitoes are transferred from the holding tube into the exposure tube lined with the insecticide-impregnated paper. They are exposed for a standard duration of 60 minutes. A parallel control group is exposed to control papers.
-
Holding Period: After the exposure period, the mosquitoes are transferred back to the clean holding tubes and provided with a sugar solution.
-
Data Recording: Mortality is recorded at 24 hours post-exposure. Mosquitoes unable to stand or fly are considered dead.
-
-
Interpretation:
-
Mortality > 98%: The population is considered susceptible.
-
Mortality between 90-98%: Resistance is suspected and further investigation is needed.
-
Mortality < 90%: The population is confirmed to be resistant.
-
Summary and Conclusion
This compound and modern pyrethroids operate via fundamentally different toxicological pathways, targeting acetylcholinesterase and voltage-gated sodium channels, respectively. This difference in the mode of action has significant implications for efficacy, cross-resistance, and non-target toxicity.
-
This compound , as an organophosphate, represents an older class of insecticides that are highly effective but have been largely phased out due to environmental and safety concerns.
-
Pyrethroids are characterized by their high potency against insects, rapid knockdown effect, and more favorable safety profile for mammals, making them central to global vector control and agricultural pest management.
The primary challenge facing the continued use of pyrethroids is the widespread development of insecticide resistance in key pest and vector populations. This has necessitated the development of new strategies, including the use of synergists (e.g., Piperonyl Butoxide), new insecticide classes, and integrated vector management approaches to maintain control. While direct efficacy comparisons with the obsolete this compound are limited, the data clearly positions modern pyrethroids as highly potent insecticides, whose primary limitation is now resistance rather than intrinsic efficacy.
References
Safety Operating Guide
Proper Disposal of Iodofenphos: A Guide for Laboratory Professionals
The safe and compliant disposal of Iodofenphos, an organothiophosphate insecticide, is critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and protective clothing, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dusts or vapors.[1]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations. Unusable pesticides are typically classified as hazardous waste.[2][3]
-
Waste Identification and Classification : Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department and local, regional, and national hazardous waste regulations for complete and accurate classification.
-
Consult the Product Label : The pesticide product label contains a "Storage and Disposal" section with specific instructions. This should be your primary source of information for disposal.
-
Contact a Licensed Waste Disposal Service : The recommended method for disposing of this compound is to use an approved waste disposal plant. Your institution's EHS department can provide a list of licensed hazardous waste contractors.
-
Small Quantities of Excess Product : If you have a small amount of unused this compound, the best practice is to use it for its intended purpose according to the label directions. Alternatively, you may inquire if a colleague can use the remaining product.
-
Container Management :
-
Never reuse empty pesticide containers for any other purpose.
-
For non-refillable containers, triple-rinse the container as follows:
-
Fill the container one-quarter full with water and recap.
-
Shake for 30 seconds.
-
Pour the rinsate into the application equipment or a mix tank.
-
Repeat this procedure two more times.
-
-
The properly rinsed container can then be disposed of according to local regulations, which may include recycling programs that specifically accept pesticide containers.
-
-
Prohibited Disposal Methods :
-
DO NOT pour leftover this compound down the sink, toilet, or any other drain. This can interfere with wastewater treatment processes and contaminate waterways.
-
DO NOT dispose of this compound in regular trash.
-
Regulatory Framework
The disposal of pesticides like this compound is regulated by several federal agencies. A summary of the key regulations is provided in the table below.
| Regulatory Act | Description |
| FIFRA (Federal Insecticide, Fungicide, and Rodenticide Act) | Governs the sale, distribution, and use of pesticides in the United States. Pesticides are regulated under FIFRA until they are designated for disposal. |
| RCRA (Resource Conservation and Recovery Act) | Regulates the management of hazardous and non-hazardous solid waste. Once a pesticide is intended for disposal, it falls under RCRA regulations. Many pesticides are classified as hazardous waste. |
State and local regulations can be more stringent than federal requirements. Always consult with your local environmental agency for specific guidance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Iodofenphos
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Iodofenphos, an organophosphate insecticide. Adherence to these procedural steps will minimize risk and ensure operational integrity.
Key Safety and Hazard Information
This compound is classified as toxic in contact with skin and is a cholinesterase inhibitor.[1] Exposure can occur through skin contact, inhalation, or ingestion. Understanding the quantitative toxicological data is crucial for a comprehensive risk assessment.
| Metric | Value | Source |
| GHS Classification | Acute Toxicity, Dermal (Category 3) | ECHEMI |
| Signal Word | Danger | ECHEMI |
| Hazard Statements | H311: Toxic in contact with skin | ECHEMI |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is critical when handling this compound to prevent exposure.
Eye and Face Protection:
-
Safety Glasses: Must be worn at all times.
-
Face Shield: A face shield is required to protect against splashes and airborne particles.[2]
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Recommended materials include Nitrile, Neoprene, or Butyl rubber.[2][3] Always inspect gloves for any signs of degradation or punctures before use.
-
Lab Coat or Coveralls: A lab coat or chemical-resistant coveralls should be worn to protect the body.
Respiratory Protection:
-
Respirator: In situations with a risk of aerosol or vapor inhalation, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[4] For environments where particulates may also be present, a combination OV/P100 cartridge is recommended.
Operational Plan: Step-by-Step Handling of this compound
A systematic workflow is essential for the safe handling of this compound from acquisition to disposal.
Safe Handling Workflow
Caption: A streamlined workflow for the safe handling of this compound.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available.
-
Review SDS: Always review the Safety Data Sheet (SDS) for this compound before beginning any new procedure.
2. Handling and Use:
-
Don PPE: Put on all required personal protective equipment as outlined above.
-
Weighing and Transferring: Handle with care to avoid creating dust or aerosols. Use appropriate tools for transfers.
-
Avoid Contact: Minimize direct contact with the substance.
3. Decontamination:
-
Clean Work Area: After use, thoroughly decontaminate the work surface with an appropriate cleaning agent.
-
Clean Equipment: All equipment used should be decontaminated immediately after use.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.
4. Storage:
-
Original Container: Store this compound in its original, tightly sealed container.
-
Cool, Dry, and Ventilated: Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Secure Location: Store in a locked cabinet or area with restricted access.
5. Disposal:
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Follow Regulations: Dispose of waste in accordance with local, state, and federal environmental regulations. Do not pour waste down the drain.
Emergency Response Plan: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and correct action is crucial.
Emergency Response Procedures
Caption: Emergency response protocol following this compound exposure.
1. In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.
-
Seek immediate medical attention.
2. In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
3. In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult or has stopped, provide artificial respiration.
-
Seek immediate medical attention.
4. In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
